SPI-112Me
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5S/c1-33-23(30)15-3-2-4-17(11-15)27-28-21-19-12-18(9-10-20(19)26-22(21)29)34(31,32)25-13-14-5-7-16(24)8-6-14/h2-12,25-26,29H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGWXUGPBJKXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SPI-112Me: A Prodrug Approach for Cellular Inhibition of Shp2 Tyrosine Phosphatase
An In-depth Technical Guide on the Mechanism of Action of SPI-112Me for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a cell-permeable prodrug of the potent and selective Shp2 (PTPN11) protein tyrosine phosphatase (PTP) inhibitor, SPI-112.[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various growth factors and cytokines. Its involvement in cell proliferation, survival, and migration has made it an attractive target for anticancer drug discovery. However, the development of direct Shp2 inhibitors has been hampered by poor cell permeability. This compound was designed to overcome this limitation by masking the negatively charged carboxylic acid group of SPI-112 with a methyl ester, which is predicted to be hydrolyzed by intracellular esterases to release the active inhibitor, SPI-112.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways and presenting key quantitative data and experimental methodologies.
Core Mechanism of Action: Shp2 Inhibition
The fundamental mechanism of action of this compound lies in its conversion to SPI-112, which acts as a competitive inhibitor of the Shp2 PTP.[1][2] SPI-112 demonstrates selectivity for Shp2 over other protein tyrosine phosphatases such as Shp1 and PTP1B.
Quantitative Data on SPI-112 and this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of SPI-112 and the cellular effects of its prodrug, this compound.
| Compound | Target | Assay | IC50 | Reference |
| SPI-112 | Shp2 | In vitro PTP inhibition | 1.0 µM | |
| SPI-112 | Shp1 | In vitro PTP inhibition | >20 µM (20-fold selective for Shp2) | |
| SPI-112 | PTP1B | In vitro PTP inhibition | >20 µM (20-fold selective for Shp2) | |
| This compound | Shp2 | In vitro PTP inhibition | > 100 µM |
Table 1: In vitro inhibitory activity of SPI-112 and this compound.
| Cellular Process | Cell Line | Treatment | Effect | Reference |
| EGF-stimulated Shp2 PTP activity | MDA-MB-468 | 20 µM this compound | 77% reduction | |
| EGF-stimulated Paxillin dephosphorylation | MDA-MB-468 | 25 µM this compound | Inhibition | |
| EGF-stimulated Erk1/2 activation | MDA-MB-468 | 25 µM this compound | Inhibition | |
| EGF-stimulated Cell Migration | MDA-MB-468 | 12.5 µM this compound | 62% reduction | |
| EGF-stimulated Cell Migration | MDA-MB-468 | 25 µM this compound | Complete block | |
| Shp2(E76K)-dependent cell survival | TF-1 | This compound | Inhibition | |
| IFN-γ-stimulated STAT1 tyrosine phosphorylation | HT-29 | This compound | Enhancement |
Table 2: Cellular effects of this compound.
Signaling Pathways Modulated by this compound
This compound, through the inhibition of Shp2, modulates key signaling pathways that are crucial for cancer cell pathophysiology.
Inhibition of the Ras-Erk Pathway
Shp2 is a critical positive regulator of the Ras-Erk (MAPK) signaling pathway. Upon stimulation by growth factors such as Epidermal Growth Factor (EGF), Shp2 is recruited to activated receptor tyrosine kinases (RTKs) and dephosphorylates specific downstream targets, leading to the activation of the Ras-Erk cascade. By inhibiting Shp2, this compound effectively blocks this signaling pathway, resulting in the inhibition of Erk1/2 activation. This, in turn, suppresses downstream cellular processes such as cell proliferation and migration.
Enhancement of the IFN-γ-STAT1 Pathway
In contrast to its role in growth factor signaling, Shp2 can act as a negative regulator of the interferon-gamma (IFN-γ) signaling pathway. Shp2 can dephosphorylate and inactivate STAT1, a key transcription factor in the IFN-γ pathway. By inhibiting Shp2, this compound enhances the tyrosine phosphorylation of STAT1, leading to increased expression of downstream target genes such as the cell cycle inhibitor p21. This contributes to the anti-proliferative effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Shp2 PTP Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on Shp2 phosphatase activity.
Materials:
-
Recombinant GST-Shp2 PTP protein
-
Phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
Test compounds (SPI-112, this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 25 µL of the diluted compounds to the wells of a 96-well plate.
-
Add 50 µL of recombinant GST-Shp2 (final concentration ~0.5 nM) to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 25 µL of DiFMUP substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Cellular Shp2 PTP Activity Assay
Objective: To measure the effect of a cell-permeable inhibitor on Shp2 activity within cells.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Shp2 antibody
-
Protein A/G agarose beads
-
PTP assay buffer and substrate (DiFMUP)
Procedure:
-
Seed MDA-MB-468 cells in 10-cm dishes and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with 50 ng/mL EGF for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate Shp2 from the lysates using an anti-Shp2 antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with PTP assay buffer.
-
Resuspend the beads in PTP assay buffer containing DiFMUP.
-
Measure the phosphatase activity as described in the in vitro assay.
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the phosphorylation status of specific proteins (e.g., Erk1/2, STAT1) in response to treatment.
Materials:
-
Cells of interest (e.g., MDA-MB-468, HT-29)
-
Stimulants (e.g., EGF, IFN-γ)
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-STAT1, anti-total-STAT1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture, serum-starve, pre-treat, and stimulate cells as described for the cellular Shp2 assay.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against the total protein.
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of a compound on cell migration.
Materials:
-
MDA-MB-468 cells
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., EGF)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Serum-starve MDA-MB-468 cells for 24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or DMSO.
-
Add medium containing the chemoattractant to the lower chamber of the Transwell plate.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for a specified time (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Conclusion
This compound represents a successful prodrug strategy to deliver the Shp2 inhibitor SPI-112 into cells. By targeting a key node in oncogenic signaling, this compound demonstrates the ability to inhibit growth factor-driven pathways while simultaneously enhancing anti-proliferative cytokine signaling. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Shp2 inhibitors and related signaling pathways.
References
The Active Form of SPI-112Me: A Technical Guide to a Potent Shp2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SPI-112Me is a cell-permeable prodrug designed for the targeted inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). Its active form, SPI-112 , is a potent and competitive inhibitor of Shp2, a critical signaling node implicated in various cancers and developmental disorders. This document provides a comprehensive technical overview of the activation of this compound, the inhibitory characteristics of SPI-112, and its impact on key cellular signaling pathways.
Activation of this compound to its Active Form, SPI-112
This compound is rendered cell-permeable by the esterification of a carboxyl group present in the active SPI-112 molecule. This modification facilitates its passage across the cell membrane. Once inside the cell, this compound is hydrolyzed by intracellular esterases, unmasking the carboxyl group and generating the active inhibitor, SPI-112. This conversion is essential for its biological activity, as this compound itself is largely inactive against Shp2.
Quantitative Inhibitory Activity of SPI-112
The active form, SPI-112, demonstrates potent and selective inhibition of Shp2's protein tyrosine phosphatase (PTP) activity. It acts as a competitive inhibitor, suggesting it binds to the catalytic site of Shp2.[1] The inhibitory constants summarized below highlight its efficacy and selectivity.
| Target | IC50 (µM) | Ki (µM) | Selectivity vs. Shp2 |
| Shp2 | 1.0[1] | 0.8[1] | - |
| Shp1 | 18.3[1] | Not Reported | ~18-fold |
| PTP1B | 14.5[1] | Not Reported | ~15-fold |
Table 1: Inhibitory Potency and Selectivity of SPI-112.
Experimental Protocols
In Vitro Shp2 Phosphatase Activity Assay
This protocol outlines a common method to determine the inhibitory activity of compounds against Shp2 using a fluorogenic substrate.
Materials:
-
Recombinant human Shp2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Test Compound (e.g., SPI-112) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Add 25 µL of the diluted test compound to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 50 µL of recombinant Shp2 (e.g., 2 nM final concentration) in Assay Buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of DiFMUP (e.g., 100 µM final concentration) in Assay Buffer to each well.
-
Immediately measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the dose-response curve using a suitable software.
Impact on Cellular Signaling Pathways
Shp2 is a key positive regulator of the Ras/extracellular signal-regulated kinase (ERK) pathway and is also involved in modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. By inhibiting Shp2, SPI-112 can effectively attenuate signaling through these cascades.
Inhibition of the Ras/ERK Signaling Pathway
Growth factor binding to receptor tyrosine kinases (RTKs) leads to the recruitment of adaptor proteins like Grb2 and the docking protein Gab1. Shp2 is then recruited to phosphorylated Gab1, where it dephosphorylates specific sites on Gab1, leading to the sustained activation of Ras and the downstream MEK/ERK cascade. Inhibition of Shp2 by SPI-112 disrupts this process, leading to reduced ERK activation and decreased cell proliferation and survival.
Modulation of the JAK/STAT Signaling Pathway
Shp2 can also dephosphorylate and inactivate components of the JAK/STAT pathway, such as STAT1. By inhibiting Shp2, SPI-112 can lead to the sustained phosphorylation and activation of STAT1, which can promote the expression of genes involved in anti-proliferative responses.
Conclusion
This compound serves as an effective prodrug for the intracellular delivery of SPI-112, a potent and selective competitive inhibitor of Shp2. The targeted inhibition of Shp2 by SPI-112 disrupts key oncogenic signaling pathways, such as the Ras/ERK cascade, while potentially enhancing anti-proliferative signals through the JAK/STAT pathway. These characteristics make this compound a valuable research tool and a promising therapeutic candidate for Shp2-dependent malignancies. Further investigation into the pharmacokinetics of this compound's intracellular conversion and its efficacy in preclinical models is warranted.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Shp2 Inhibitor SPI-112Me
This document provides a comprehensive technical overview of the protein tyrosine phosphatase (PTP) Shp2 inhibitor, SPI-112, and its cell-permeable methyl ester analog, this compound. It details the mechanism of action, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.
Introduction: Shp2 as a Therapeutic Target
Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor PTP ubiquitously expressed in various cells[1][2]. Shp2 is a critical regulator of intracellular signaling networks, modulating pathways essential for cell growth, differentiation, migration, and survival[3]. It plays a crucial positive regulatory role in mediating signals from receptor tyrosine kinases (RTKs) to activate the RAS/MAPK pathway[4][5]. Due to its central role, dysregulation or gain-of-function mutations in Shp2 are linked to developmental disorders and various cancers, including leukemia, breast, lung, and gastric cancers, making it a compelling target for anticancer drug discovery.
SPI-112 and the Prodrug this compound
SPI-112 was developed from a lead compound, NSC-117199, as a potent and selective inhibitor of Shp2. While effective in vitro, SPI-112 exhibited poor cell permeability, likely due to a negatively charged carboxylic acid group, which prevented its use in cellular studies. To address this, a methyl ester analog, This compound , was synthesized. This compound is designed as a cell-permeable prodrug that, upon entering the cell, is predicted to be hydrolyzed by intracellular esterases into the active inhibitor, SPI-112.
Mechanism of Action
In vitro studies have demonstrated that SPI-112 is a competitive inhibitor of Shp2, suggesting it interacts directly with the catalytic site of the phosphatase. Surface plasmon resonance (SPR) assays confirmed a 1:1 stoichiometric binding to Shp2. Computer modeling further supports that SPI-112 binds to the catalytic pocket, where its phenyl carboxylic acid group mimics a phosphotyrosine residue by forming hydrogen bonds with key amino acids in the P-loop.
The methyl ester analog, this compound, is inactive against the Shp2 enzyme in vitro (IC50 > 100 µM). Its efficacy relies on its uptake by cells, as shown by fluorescence assays, and subsequent conversion to the active SPI-112 form, allowing it to inhibit Shp2 activity within the cellular environment.
Shp2 Signaling Pathways and Inhibition by this compound
Shp2 is a key signal transducer downstream of multiple RTKs. Upon growth factor stimulation (e.g., EGF), Shp2 is recruited to phosphorylated docking proteins like Gab1, leading to the activation of the RAS/ERK (MAPK) pathway, which promotes cell proliferation and survival. This compound has been shown to effectively inhibit this cascade.
Additionally, Shp2 can negatively regulate the JAK/STAT pathway. By inhibiting Shp2, this compound can enhance interferon-γ (IFN-γ)-stimulated STAT1 tyrosine phosphorylation, leading to increased expression of downstream targets like p21 and a stronger anti-proliferative effect.
Quantitative Data Summary
The following tables summarize the quantitative data for SPI-112 and this compound based on published studies.
Table 1: In Vitro Biochemical Activity
| Compound | Target | Assay Type | Value | Reference |
| SPI-112 | Shp2 | PTP Inhibition (IC₅₀) | 1.0 µM | |
| PTP1B | PTP Inhibition (IC₅₀) | 14.5 µM | ||
| General PTP | PTP Inhibition (IC₅₀) | 18.3 µM | ||
| Shp2 | SPR Binding (KD) | 1.30 ± 0.14 µM | ||
| Shp2 | Competitive Inhibition (Ki) | 0.8 µM | ||
| This compound | Shp2 | PTP Inhibition (IC₅₀) | > 100 µM |
Table 2: Cellular Activity of this compound
| Cell Line | Mutant Status | Assay | Concentration | Effect | Reference |
| TF-1/Shp2E76K | Shp2E76K | Cell Viability | Dose-dependent | Decrease in viable cells | |
| TF-1/Shp2E76K | Shp2E76K | Apoptosis (EB/AO) | 12.5 µM | 9.3% apoptotic cells (vs. 4.2% control) | |
| TF-1/Shp2E76K | Shp2E76K | Apoptosis (EB/AO) | 25 µM | 18.8% apoptotic cells (vs. 4.2% control) | |
| TF-1/Shp2E76K | Shp2E76K | Western Blot | Dose-dependent | Reduced pErk1/2 and Bcl-XL levels |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.
In Vitro Shp2 PTP Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Shp2.
Principle: The phosphatase activity of recombinant Shp2 is measured using a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Dephosphorylation of DiFMUP yields a fluorescent product, which is quantified.
Methodology:
-
Enzyme Activation: For wild-type Shp2 (SHP2-WT), which exists in an auto-inhibited state, pre-incubation with a dually phosphorylated peptide from insulin receptor substrate 1 (IRS-1) is required to activate the enzyme.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM 3,3-dimethylglutaric acid, pH 7.0, 1 mM EDTA, 0.01% Triton X-100).
-
Inhibitor Incubation: Add varying concentrations of the test compound (e.g., SPI-112) to wells containing the activated Shp2 enzyme and incubate for a defined period at room temperature.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the DiFMUP substrate at a concentration near its Km value.
-
Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 355/460 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR) Binding Assay
This biophysical technique is used to measure the binding kinetics and affinity between an inhibitor and its target protein.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. This allows for real-time, label-free analysis of the interaction.
Methodology:
-
Immobilization: Covalently immobilize recombinant Shp2 protein onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the analyte (SPI-112) in solution over the chip surface.
-
Binding Measurement: Monitor the change in the SPR signal (measured in response units, RU) over time during the association (injection) and dissociation (buffer flow) phases.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cell Viability and Apoptosis Assays
These assays determine the effect of this compound on cancer cell survival.
Cell Viability (e.g., CellTiter-Glo®):
-
Cell Seeding: Plate cells (e.g., TF-1/Shp2E76K) in 96-well plates and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 4 days).
-
Reagent Addition: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active, viable cells.
-
Luminescence Reading: Measure luminescence using a plate reader. A decrease in signal indicates reduced cell viability.
Apoptosis (Ethidium Bromide/Acridine Orange Staining):
-
Treatment: Treat TF-1/Shp2E76K cells with this compound for a set time (e.g., 3 days).
-
Staining: Stain cells with a mixture of ethidium bromide (EB) and acridine orange (AO).
-
Microscopy: Visualize cells under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, and late apoptotic/necrotic cells stain orange/red.
-
Quantification: Count the number of apoptotic cells relative to the total number of cells to determine the percentage of apoptosis.
Western Blotting for Pathway Analysis
This technique is used to detect changes in the levels and phosphorylation status of specific proteins in a signaling pathway.
Methodology:
-
Cell Treatment & Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pErk1/2, anti-Erk1/2, anti-Bcl-XL).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify band intensities to determine relative protein levels.
Conclusion
SPI-112 is a potent, competitive inhibitor of the Shp2 phosphatase. The development of its methyl ester prodrug, this compound, successfully overcame the issue of cell permeability, allowing for the effective inhibition of cellular Shp2 activity. Studies have demonstrated that this compound can disrupt oncogenic signaling through the RAS/ERK pathway and enhance anti-proliferative IFN-γ signaling. The quantitative data and detailed protocols provided herein offer a technical foundation for researchers and drug developers working on Shp2 as a therapeutic target, facilitating further investigation and development of novel Shp2 inhibitors.
References
Hydrolysis of SPI-112Me to SPI-112: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPI-112Me is the methyl ester prodrug of SPI-112, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. The conversion of the inactive prodrug, this compound, to the active drug, SPI-112, is a critical step for its therapeutic efficacy. This technical guide provides an in-depth overview of the presumed hydrolysis mechanism of this compound, methodologies for its characterization, and the context of its therapeutic action through the inhibition of the Shp2 signaling pathway. Due to the proprietary nature of drug development, specific quantitative data for the hydrolysis of this compound is not publicly available. Therefore, this guide presents generalized data and protocols based on established principles of prodrug metabolism to serve as a practical resource for researchers in the field.
Introduction to this compound and Prodrug Strategy
The use of a prodrug strategy is a well-established approach in drug development to overcome undesirable drug properties such as poor solubility, instability, or low bioavailability. In the case of this compound, the methyl ester functional group is likely employed to mask a carboxylic acid group in the parent molecule, SPI-112. This modification can enhance lipophilicity and cell membrane permeability, leading to improved oral absorption and cellular uptake. Following administration, the prodrug this compound is designed to undergo hydrolysis to release the active SPI-112 molecule.
Hydrolysis of this compound to SPI-112
The primary mechanism for the conversion of a methyl ester prodrug like this compound to its active carboxylic acid form, SPI-112, is through hydrolysis. This reaction can occur via two main routes: chemical hydrolysis and enzymatic hydrolysis.
-
Chemical Hydrolysis: This process is dependent on the pH of the environment. While it can occur under acidic or basic conditions, its contribution to the overall conversion in the physiological pH range of the blood and tissues is generally less significant compared to enzymatic hydrolysis.
-
Enzymatic Hydrolysis: This is the predominant pathway for the activation of most ester-based prodrugs in vivo. Carboxylesterases, a class of enzymes abundant in the liver, plasma, intestine, and other tissues, are primarily responsible for catalyzing the cleavage of the ester bond.[1][2] These enzymes exhibit broad substrate specificity and efficiently convert ester prodrugs to their active forms.[2]
The generalized reaction for the hydrolysis of this compound is depicted below:
This compound + H₂O → SPI-112 + CH₃OH
Quantitative Analysis of this compound Hydrolysis
Precise quantification of the conversion of this compound to SPI-112 is essential for understanding its pharmacokinetic and pharmacodynamic profiles. The following table provides a representative summary of the type of quantitative data that would be collected in such studies.
| Parameter | Value (Representative) | Conditions |
| Chemical Half-life | ||
| pH 1.2 (Simulated Gastric) | > 24 hours | 37°C |
| pH 7.4 (Simulated Blood) | 18 hours | 37°C |
| Enzymatic Half-life | ||
| Human Plasma | 15 minutes | 37°C |
| Human Liver Microsomes | 5 minutes | 37°C, with cofactors |
| Kinetic Parameters | ||
| Km (Human Liver Microsomes) | 50 µM | Michaelis-Menten kinetics |
| Vmax (Human Liver Microsomes) | 100 pmol/min/mg protein | Michaelis-Menten kinetics |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
In Vitro Hydrolysis Assay in Human Plasma
Objective: To determine the rate of hydrolysis of this compound to SPI-112 in human plasma.
Materials:
-
This compound
-
SPI-112 (as a reference standard)
-
Pooled human plasma (from a reputable supplier)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Pre-warm human plasma and PBS to 37°C.
-
Initiate the reaction by spiking the this compound stock solution into the pre-warmed human plasma to achieve a final concentration of 1 µM. A parallel control incubation in PBS can be performed to assess chemical hydrolysis.
-
Incubate the samples at 37°C with gentle agitation.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and SPI-112.[3][4]
Quantification by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of the prodrug and the active drug.
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid to achieve good separation.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound, SPI-112, and the internal standard need to be optimized.
The Target: Shp2 Signaling Pathway
SPI-112 exerts its therapeutic effect by inhibiting the protein tyrosine phosphatase Shp2. Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in various cancers. Shp2 acts as a downstream signaling node for numerous receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for adaptor proteins like Grb2, which in turn recruits the guanine nucleotide exchange factor SOS. Shp2 is recruited to phosphorylated docking sites and dephosphorylates specific tyrosines, leading to the sustained activation of the RAS-MAPK cascade, promoting cell proliferation, survival, and differentiation. By inhibiting Shp2, SPI-112 can block this signaling cascade, thereby inhibiting the growth of cancer cells.
Experimental Workflow for Prodrug Evaluation
The overall workflow for evaluating a prodrug like this compound involves a series of in vitro and in vivo experiments to characterize its conversion and subsequent activity.
Conclusion
The conversion of the prodrug this compound to its active form, SPI-112, through hydrolysis is a fundamental aspect of its therapeutic action. While specific data on this conversion is not publicly available, this guide provides a comprehensive framework for understanding and evaluating this critical process. The provided methodologies and diagrams serve as a valuable resource for researchers engaged in the development of prodrugs targeting the Shp2 signaling pathway. Further investigation into the specific enzymes and metabolic pathways involved in the hydrolysis of this compound will be crucial for its successful clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. Ex vivo conversion of prodrug prothionamide to its metabolite prothionamide sulfoxide with different extraction techniques and their estimation in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to SPI-112Me: A Prodrug Inhibitor of SHP2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SPI-112Me, a cell-permeable prodrug of the potent and selective SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitor, SPI-112. This document details the chemical structures, inhibitory activities, experimental methodologies, and relevant signaling pathways associated with these compounds.
Chemical Structure and Properties
This compound is the methyl ester analog of SPI-112, designed to overcome the cell permeability issues of its parent compound. Upon cellular uptake, this compound is hydrolyzed to the active inhibitor, SPI-112.
This compound
-
Molecular Formula: C23H19FN4O5S[2]
-
Molecular Weight: 482.48 g/mol
-
Chemical Name: methyl 3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoate
-
SMILES: O=C(OC)C1=CC=CC(N/N=C2C(NC3=C2C=C(S(=O)(NCC4=CC=C(F)C=C4)=O)C=C3)=O)=C1
SPI-112
-
CAS Number: 1051387-90-6
-
Molecular Formula: C22H17FN4O5S
-
Molecular Weight: 468.5 g/mol
-
Chemical Name: 3-[(2Z)-2-[5-[[[(4-fluorophenyl)methyl]amino]sulfonyl]-1,2-dihydro-2-oxo-3H-indol-3-ylidene]hydrazinyl]-benzoic acid
-
SMILES: O=C(O)C1=CC=CC(N/N=C2/C(=O)Nc3ccc(cc23)S(=O)(=O)NCc2ccc(F)cc2)c1
Quantitative Data: Inhibitory Activity
SPI-112 is a potent and selective inhibitor of SHP2. The following table summarizes its in vitro inhibitory activity against various protein tyrosine phosphatases (PTPs).
| Target Enzyme | IC50 (μM) | Inhibition Type | Reference |
| SHP2 (PTPN11) | 1 | Competitive | |
| SHP1 (PTPN6) | 18.3 | - | |
| PTP1B | 14.5 | - |
SPI-112 preferentially inhibits the PTPase activity of Shp2 over Shp1 and PTP1B by a factor of approximately 18 and 14.5, respectively, in cell-free assays. This compound, as a prodrug, enables the study of SPI-112's effects in cellular contexts.
Signaling Pathways
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, primarily downstream of receptor tyrosine kinases (RTKs). Its activity influences cell proliferation, differentiation, and survival.
RAS/MAPK Pathway
SHP2 is a key positive regulator of the RAS/MAPK signaling cascade. Upon growth factor stimulation, SHP2 is recruited to phosphorylated docking proteins, where it dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK/ERK cascade. Inhibition of SHP2 by SPI-112 has been shown to suppress EGF-stimulated Erk1/2 activation.
Caption: SHP2's role in the RAS/MAPK pathway and its inhibition by SPI-112.
PI3K/AKT Pathway
SHP2 can also negatively regulate the PI3K/AKT signaling pathway. It can dephosphorylate docking proteins like IRS1, which are essential for PI3K activation. This dual role of SHP2 in different pathways highlights the complexity of its biological functions.
Caption: Negative regulation of the PI3K/AKT pathway by SHP2.
JAK/STAT Pathway
SHP2 has been shown to act as a negative regulator of the JAK/STAT pathway, particularly in response to interferon (IFN) signaling. Inhibition of SHP2 with this compound enhances IFN-γ-stimulated STAT1 tyrosine phosphorylation, suggesting that SHP2 normally dampens this signaling cascade.
Caption: SHP2 as a negative regulator of the JAK/STAT pathway.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
In Vitro SHP2 PTP Activity Assay
This assay measures the enzymatic activity of SHP2 and its inhibition by SPI-112.
-
Reagents: Recombinant SHP2 enzyme, DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate, assay buffer (e.g., 25 mM Hepes, pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM EDTA).
-
Procedure:
-
Incubate varying concentrations of SPI-112 with recombinant SHP2 in the assay buffer.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Monitor the fluorescence of the DiFMU product over time.
-
-
Data Analysis: Determine the initial reaction velocities and fit the data to enzyme inhibition models (e.g., competitive, noncompetitive) to calculate IC50 and Ki values. A Lineweaver-Burk plot can be used to visualize the mode of inhibition.
Cellular SHP2 PTP Activity Assay
This protocol assesses the ability of this compound to inhibit SHP2 activity within cells.
-
Cell Culture: Culture cells of interest (e.g., MDA-MB-468) to sub-confluency.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration.
-
Lysis: Lyse the cells in an ice-cold PTP lysis buffer.
-
Immunoprecipitation: Immunoprecipitate SHP2 from the cell lysates using an anti-SHP2 antibody.
-
PTP Assay: Measure the PTP activity of the immunoprecipitated SHP2 using the in vitro assay described above.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on cell migration.
-
Cell Preparation: Serum-starve cells (e.g., MDA-MB-468) and resuspend them in a serum-free medium.
-
Assay Setup:
-
Add a chemoattractant (e.g., EGF) to the lower chamber of a Transwell plate.
-
Seed the prepared cells in the upper chamber (insert) in the presence or absence of this compound.
-
-
Incubation: Incubate the plate to allow for cell migration through the porous membrane of the insert.
-
Quantification:
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells under a microscope.
-
Apoptosis Assay (EB/AO Staining)
This method is used to visualize and quantify apoptotic cells following treatment with this compound.
-
Cell Treatment: Treat cells (e.g., TF-1/Shp2E76K) with this compound for a defined period.
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain the cells with a mixture of Ethidium Bromide (EB) and Acridine Orange (AO).
-
-
Microscopy: Visualize the stained cells using a fluorescence microscope.
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange-red nucleus with condensed or fragmented chromatin.
-
-
Quantification: Count the number of live and apoptotic cells to determine the percentage of apoptosis.
Conclusion
This compound serves as a valuable research tool for investigating the cellular functions of SHP2. As a cell-permeable prodrug, it effectively delivers the active inhibitor, SPI-112, into cells, allowing for the study of SHP2's role in various signaling pathways and cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on SHP2-targeted therapies.
References
SPI-112Me: A Potent, Cell-Permeable Prodrug Targeting the Shp2 PTPase for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various growth factors and cytokines. Its established role in promoting cell proliferation and survival has made it an attractive target for anticancer drug discovery.[1][2] SPI-112 is a potent and selective competitive inhibitor of Shp2. However, its therapeutic potential is limited by its lack of cell permeability.[2][3] To address this, a methyl ester analog, SPI-112Me, was synthesized as a cell-permeable prodrug designed to be hydrolyzed to the active SPI-112 form intracellularly.[3] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its evaluation.
Introduction to Shp2 and Its Role in Oncogenesis
Shp2 is a key transducer in the RAS-ERK signaling cascade, a pathway frequently hyperactivated in human cancers. It is composed of two N-terminal SH2 domains, a catalytic protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive state, the N-terminal SH2 domain blocks the active site of the PTP domain, leading to auto-inhibition. Upon growth factor stimulation, Shp2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or docking proteins via its SH2 domains. This interaction induces a conformational change that relieves the auto-inhibition, activating the PTP domain and allowing it to dephosphorylate its substrates, thereby positively regulating downstream signaling. Gain-of-function mutations in Shp2 are causally linked to developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.
This compound: From a Non-Permeable Inhibitor to a Cellularly Active Prodrug
SPI-112 was developed as a competitive inhibitor of the Shp2 PTPase. While effective in biochemical assays, the presence of a negatively charged carboxylic acid group hinders its ability to cross the cell membrane. To overcome this limitation, this compound was created by methylating the carboxylic acid group of SPI-112. This modification renders the molecule more lipophilic, facilitating its passive diffusion across the cell membrane. Once inside the cell, it is predicted that cellular esterases hydrolyze the methyl ester, releasing the active inhibitor, SPI-112.
Quantitative Data Summary
The following tables summarize the key quantitative data for SPI-112 and this compound, providing a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Biochemical Data
| Compound | Target | Assay Type | Substrate | IC50 | Ki | KD | Binding Stoichiometry |
| SPI-112 | Shp2 | PTPase Activity | DiFMUP | ~1.0 µM | 0.8 µM | 1.30 ± 0.14 µM | 1:1 |
| SPI-112 | PTP1B | PTPase Activity | DiFMUP | 14.5 µM | - | - | - |
| This compound | Shp2 | PTPase Activity | DiFMUP | ~1.0 µM | - | - | - |
Table 2: Cellular Activity Data
| Compound | Cell Line | Assay | Stimulation | Concentration | Effect |
| This compound | MDA-MB-468 | Shp2 PTP Activity | EGF (50 ng/ml) | 20 µM | 77% reduction in EGF-stimulated activity |
| SPI-112 | MDA-MB-468 | Shp2 PTP Activity | EGF (50 ng/ml) | 100 µM | No effect |
| This compound | MDA-MB-468 | Cell Migration | EGF | 12.5 µM | 62% reduction in EGF-stimulated migration |
| This compound | MDA-MB-468 | Cell Migration | EGF | 25 µM | Complete blockage of EGF-stimulated migration |
| This compound | TF-1/Shp2E76K | Cell Survival | - | Concentration-dependent | Inhibition of cytokine-independent survival |
| This compound | TF-1/Shp2E76K | pErk1/2 Levels | - | Concentration-dependent | Reduction in pErk1/2 levels |
| This compound | TF-1/Shp2E76K | Bcl-XL Expression | - | Concentration-dependent | Reduction in Bcl-XL expression |
| This compound | HT-29 | STAT1 Tyr Phosphorylation | IFN-γ | - | Enhancement of IFN-γ-stimulated phosphorylation |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Shp2 and the experimental workflow for evaluating this compound.
Caption: Shp2 signaling pathway and mechanism of this compound action.
Caption: Experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature evaluating SPI-112 and this compound.
In Vitro Shp2 PTPase Activity Assay
This assay measures the enzymatic activity of Shp2 by monitoring the dephosphorylation of a fluorogenic substrate.
-
Enzyme: Recombinant GST-Shp2 protein.
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Buffer: PTPase assay buffer (specific composition may vary but typically contains a buffer such as HEPES or MES, a reducing agent like DTT, and EDTA at a physiological pH).
-
Procedure:
-
Prepare a reaction mixture containing the PTPase assay buffer and GST-Shp2 enzyme in a 96-well plate.
-
Add SPI-112 or this compound at various concentrations to the wells.
-
Initiate the reaction by adding DiFMUP.
-
Incubate at room temperature.
-
Measure the fluorescence of the product (DiFMU) at an excitation wavelength of 350 nm and an emission wavelength of 450 nm using a fluorescence plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) Binding Assay
SPR is used to measure the binding kinetics and affinity between SPI-112 and Shp2.
-
Instrument: Biacore instrument.
-
Ligand: His-tagged Shp2 immobilized on a sensor chip.
-
Analyte: SPI-112 at various concentrations (e.g., 0.12 to 10 µM).
-
Running Buffer: A suitable buffer such as HBS-EP.
-
Procedure:
-
Immobilize His-tagged Shp2 onto the sensor chip surface.
-
Inject a series of concentrations of SPI-112 over the chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to generate sensorgrams.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Shp2 Inhibition Assay in MDA-MB-468 Cells
This assay determines the ability of this compound to inhibit Shp2 activity within a cellular context.
-
Cell Line: MDA-MB-468 human breast cancer cells.
-
Treatment:
-
Serum-starve the cells overnight.
-
Pre-treat the cells with this compound (e.g., 20 µM) or SPI-112 (e.g., 100 µM) overnight.
-
Stimulate the cells with epidermal growth factor (EGF) (e.g., 50 ng/ml) for 10 minutes.
-
-
Procedure:
-
Lyse the treated cells.
-
Immunoprecipitate Shp2 from the cell lysates using an anti-Shp2 antibody.
-
Wash the immunoprecipitates.
-
Perform an in vitro PTPase activity assay on the immunoprecipitated Shp2 using DiFMUP as the substrate, as described in section 5.1.
-
Measure and compare the PTPase activity between the different treatment groups.
-
Cell Migration Assay
This assay assesses the effect of this compound on EGF-stimulated cell migration.
-
Apparatus: Transwell inserts.
-
Cell Line: MDA-MB-468 cells.
-
Procedure:
-
Seed serum-starved MDA-MB-468 cells in the upper chamber of the Transwell inserts in the presence or absence of this compound.
-
Add EGF to the lower chamber as a chemoattractant.
-
Incubate to allow for cell migration through the porous membrane.
-
After incubation, fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Compare the number of migrated cells in the this compound-treated groups to the EGF-stimulated control.
-
TF-1/Shp2E76K Cell Survival and Signaling Assay
This assay evaluates the effect of this compound on the survival and downstream signaling of cells expressing a constitutively active Shp2 mutant.
-
Cell Line: TF-1 myeloid cells transformed with the gain-of-function Shp2E76K mutant.
-
Procedure:
-
Culture TF-1/Shp2E76K cells in GM-CSF-free medium.
-
Treat the cells with various concentrations of this compound.
-
Assess cell viability at different time points using a suitable method (e.g., trypan blue exclusion or a commercial viability assay).
-
For signaling analysis, lyse the treated cells and perform Western blotting to detect the levels of phosphorylated Erk1/2 (pErk1/2) and the anti-apoptotic protein Bcl-XL.
-
STAT1 Tyrosine Phosphorylation Assay
This assay investigates the effect of this compound on the IFN-γ signaling pathway, where Shp2 is known to be a negative regulator.
-
Cell Line: HT-29 colon cancer cells.
-
Treatment:
-
Treat cells with or without this compound.
-
Stimulate with interferon-γ (IFN-γ).
-
-
Procedure:
-
Lyse the treated cells.
-
Immunoprecipitate STAT1 from the cell lysates.
-
Perform Western blotting on the immunoprecipitates using an anti-phosphotyrosine antibody to detect the level of STAT1 tyrosine phosphorylation.
-
Conclusion
This compound represents a successful prodrug strategy to overcome the cell permeability limitations of its parent compound, SPI-112. The data clearly demonstrate that this compound effectively enters cells and inhibits intracellular Shp2 activity, leading to the suppression of key oncogenic processes such as cell migration and survival. Its ability to inhibit the function of both wild-type and oncogenic mutant Shp2, as well as to modulate other signaling pathways negatively regulated by Shp2, underscores its potential as a valuable tool for cancer research and as a candidate for further therapeutic development. This guide provides a comprehensive resource for scientists and researchers working to further elucidate the role of Shp2 in cancer and to develop novel targeted therapies.
References
Foundational Research on SPI-112Me: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPI-112Me is a cell-permeable prodrug of the potent and selective protein tyrosine phosphatase (PTP) Shp2 inhibitor, SPI-112. Shp2, encoded by the PTPN11 gene, is a critical signaling node in various cellular processes, including proliferation, differentiation, and survival. Its dysregulation is implicated in numerous human diseases, particularly in oncology, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualization of the key signaling pathways it modulates.
Core Mechanism of Action
This compound is designed as a methyl ester analog of SPI-112 to overcome the poor cell permeability of its parent compound, which is attributed to a negatively charged carboxylic acid group.[1] Upon entering the cell, it is hypothesized that cellular esterases hydrolyze the methyl ester of this compound, releasing the active inhibitor, SPI-112.[1][2]
SPI-112 acts as a competitive inhibitor of the Shp2 phosphatase.[1][2] It binds to the catalytic site of Shp2, preventing the dephosphorylation of its target substrates. This inhibition blocks the downstream signaling cascades that are dependent on Shp2 activity.
Shp2 is a key component of multiple signaling pathways initiated by growth factors and cytokines. It positively regulates the Ras-Raf-MEK-ERK (MAPK) pathway and can also modulate the PI3K-AKT and JAK-STAT pathways. By inhibiting Shp2, this compound effectively attenuates these pro-growth and pro-survival signals.
Quantitative Data
The following tables summarize the key quantitative data from foundational research on SPI-112 and its prodrug, this compound.
Table 1: In Vitro Inhibitory Activity of SPI-112
| Target | Assay | IC50 | Reference |
| Shp2 | PTP Inhibition Assay | 1.0 µM | |
| Shp1 | PTP Inhibition Assay | 18.3 µM | |
| PTP1B | PTP Inhibition Assay | 14.5 µM |
Table 2: Binding Kinetics of SPI-112 to Shp2
| Parameter | Method | Value | Reference |
| Binding Stoichiometry | Surface Plasmon Resonance (SPR) | 1:1 | |
| Kinetic Dissociation Constant (KD) | Surface Plasmon Resonance (SPR) | 1.30 ± 0.14 µM | |
| Association Rate (ka) | Surface Plasmon Resonance (SPR) | 2.24 x 104 M-1s-1 | |
| Dissociation Rate (kd) | Surface Plasmon Resonance (SPR) | 0.029 s-1 | |
| Inhibition Constant (Ki) | Enzyme Kinetics | 0.8 µM |
Table 3: Cellular Activity of this compound
| Effect | Cell Line | Assay | Concentration | Reference |
| Inhibition of EGF-stimulated pErk1/2 | MDA-MB-468 | Immunoblotting | 10 µM | |
| Inhibition of Shp2E76K-dependent cell survival | TF-1/Shp2E76K | Cell Viability Assay | Concentration-dependent | |
| Inhibition of Shp2E76K PTP activity | TF-1/Shp2E76K | Immunoprecipitation-PTP Assay | Concentration-dependent | |
| Reduction of pErk1/2 and Bcl-XL levels | TF-1/Shp2E76K | Immunoblotting | Concentration-dependent | |
| Enhancement of IFN-γ-stimulated STAT1 phosphorylation | Various | Immunoblotting | - |
Experimental Protocols
Surface Plasmon Resonance (SPR) Binding Assay
This assay is used to determine the binding kinetics of SPI-112 to Shp2.
-
Instrumentation: A Biacore instrument is typically used.
-
Immobilization: Recombinant Shp2 protein is immobilized on a sensor chip.
-
Binding: Various concentrations of SPI-112 in a suitable buffer are flowed over the sensor chip surface.
-
Data Acquisition: The association and dissociation of SPI-112 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
In Vitro Shp2 PTP Inhibition Assay
This assay measures the ability of SPI-112 to inhibit the enzymatic activity of Shp2.
-
Enzyme: Purified, recombinant Shp2 protein.
-
Substrate: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is commonly used.
-
Procedure:
-
The reaction is carried out in a 96-well or 384-well plate format.
-
A reaction mixture containing buffer (e.g., 25 mM HEPES, pH 7.3, 50 mM NaCl, 1 mM DTT, 0.01% Triton-X100), varying concentrations of the substrate, and different concentrations of SPI-112 (or vehicle control) is prepared.
-
The reaction is initiated by the addition of the Shp2 enzyme.
-
The fluorescence generated from the dephosphorylation of the substrate is measured over time using a fluorescence plate reader.
-
-
Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. For kinetic analysis, data can be fitted to the Michaelis-Menten equation to determine the mode of inhibition (e.g., competitive).
Cellular Assays for Shp2 Inhibition
These assays assess the ability of the cell-permeable prodrug, this compound, to inhibit Shp2 activity within a cellular context.
-
Cell Culture: Appropriate cell lines are cultured under standard conditions. For example, MDA-MB-468 cells for EGF-stimulated pathways or TF-1 cells expressing a gain-of-function Shp2 mutant (e.g., Shp2E76K) for leukemia models.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before stimulation or analysis.
-
Western Blot Analysis:
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated proteins (e.g., pErk1/2, pSTAT1) and total proteins, followed by secondary antibodies.
-
The signal is detected using chemiluminescence. This method is used to assess the phosphorylation status of key signaling proteins.
-
-
Immunoprecipitation-PTP Assay:
-
Shp2 is immunoprecipitated from the lysates of treated cells using an anti-Shp2 antibody.
-
The immunoprecipitated Shp2 is then subjected to an in vitro PTP assay as described above to measure its enzymatic activity.
-
-
Cell Viability/Proliferation Assay:
-
Cells are seeded in multi-well plates and treated with this compound.
-
Cell viability or proliferation is measured at different time points using assays such as MTT, WST, or CellTiter-Glo.
-
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action
The following diagram illustrates the conversion of the prodrug this compound to the active inhibitor SPI-112 and its subsequent inhibition of Shp2.
Caption: Conversion of this compound to SPI-112 and Shp2 inhibition.
Inhibition of EGF-Stimulated Erk1/2 Signaling
This diagram shows how this compound inhibits the EGF-stimulated MAPK/Erk pathway by targeting Shp2.
Caption: this compound inhibits the EGF-stimulated MAPK/Erk pathway.
Enhancement of IFN-γ Signaling
This diagram illustrates how this compound can enhance the JAK-STAT pathway in response to IFN-γ by inhibiting the negative regulatory action of Shp2.
Caption: this compound enhances IFN-γ-stimulated JAK-STAT signaling.
Experimental Workflow for Cellular Inhibition Studies
The following diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound.
Caption: Workflow for assessing cellular effects of this compound.
References
Unveiling the Core Function of SPI-112Me: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the function, mechanism of action, and experimental validation of SPI-112Me, a promising cell-permeable inhibitor of the protein tyrosine phosphatase Shp2. The following sections detail the biochemical activity, cellular effects, and the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols.
Introduction: Targeting the Oncogenic Phosphatase Shp2
Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various growth factor receptors and cytokines.[1][2] Gain-of-function mutations in Shp2 are causally linked to developmental disorders like Noonan Syndrome and are implicated in the pathogenesis of several cancers, including leukemias.[1][2][3] Its role in activating the Ras-MAPK (Erk1/2) signaling cascade makes it an attractive target for anticancer drug discovery.
SPI-112 is a competitive inhibitor of Shp2; however, its polar nature limits its ability to cross cell membranes. To overcome this, this compound was synthesized as a methyl ester prodrug of SPI-112. This modification renders the molecule cell-permeable. Once inside the cell, this compound is hydrolyzed to its active form, SPI-112, enabling the targeted inhibition of intracellular Shp2 activity.
Mechanism of Action: A Two-Step Approach to Inhibition
The inhibitory action of this compound is a sequential process that begins with its passive diffusion across the plasma membrane, a property confirmed by fluorescence uptake assays and confocal imaging. Following cellular entry, intracellular esterases are predicted to cleave the methyl ester group, releasing the active inhibitor SPI-112.
The active SPI-112 then acts as a competitive inhibitor of the Shp2 phosphatase. This direct inhibition of Shp2's catalytic activity blocks the dephosphorylation of its target substrates, thereby attenuating downstream signaling cascades.
Quantitative Analysis of this compound Activity
The efficacy of this compound and its parent compound, SPI-112, has been quantified through various in vitro and cell-based assays. The data below summarizes key findings from these studies.
| Parameter | Compound | Value | Assay/Cell Line | Reference |
| In Vitro Shp2 Inhibition (IC50) | SPI-112 | 1.0 µM | Cell-free PTPase assay | |
| This compound | > 100 µM | Cell-free PTPase assay | ||
| Cellular Shp2 Activity Inhibition | This compound | 77% reduction at 20 µM | EGF-stimulated MDA-MB-468 cells | |
| Inhibition of Cell Viability (IC50) | This compound | ~10 µM | TF-1/Shp2E76K cells | |
| Selectivity (over Shp1 and PTP1B) | SPI-112 | ~20-fold | Cell-free PTPase assay |
Key Signaling Pathways Modulated by this compound
This compound has been shown to significantly impact two major signaling pathways: the EGF-stimulated Erk1/2 pathway, which it inhibits, and the IFN-γ-stimulated STAT1 pathway, which it enhances.
Inhibition of the EGF-Stimulated Shp2-Erk1/2 Pathway
Epidermal Growth Factor (EGF) stimulation leads to the activation of Shp2, which is a crucial step in the full activation of the downstream Erk1/2 signaling pathway, a key driver of cell proliferation and survival. This compound effectively curtails this process.
Caption: Inhibition of the EGF-induced Erk1/2 signaling cascade by this compound.
Enhancement of the IFN-γ-STAT1 Signaling Pathway
Interferon-gamma (IFN-γ) is a cytokine with anti-proliferative effects, mediated through the JAK-STAT signaling pathway. Shp2 is known to negatively regulate this pathway by dephosphorylating STAT1. By inhibiting Shp2, this compound enhances IFN-γ-stimulated STAT1 tyrosine phosphorylation, leading to increased expression of downstream targets like p21 and a stronger anti-proliferative response.
Caption: Enhancement of the IFN-γ-induced STAT1 signaling pathway by this compound.
Detailed Experimental Protocols
The following section outlines the methodologies for key experiments used to characterize the function of this compound.
Cellular Uptake Analysis
-
Objective: To confirm the cell permeability of this compound.
-
Method: Fluorescence Uptake Assay and Confocal Imaging.
-
Cells (e.g., TF-1/Shp2E76K) are incubated with this compound or the parent compound SPI-112.
-
The intrinsic fluorescence of the compounds is utilized to visualize their localization.
-
Cells are washed to remove any compound that has not been internalized.
-
Cellular fluorescence is quantified using a fluorescence plate reader or visualized using a confocal microscope to determine uptake and subcellular distribution.
-
Shp2 PTP Activity Assay (In-Cell)
-
Objective: To measure the inhibitory effect of this compound on Shp2 phosphatase activity within intact cells.
-
Method: Immunoprecipitation-based PTP Assay.
-
Cells (e.g., MDA-MB-468) are serum-starved overnight.
-
Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).
-
The Shp2 pathway is stimulated, for example, with EGF (e.g., 50 ng/mL for 10 minutes).
-
Cells are lysed, and Shp2 is immunoprecipitated from the cell lysates using an anti-Shp2 antibody.
-
The immunoprecipitates are incubated with a generic phosphatase substrate, such as p-nitrophenyl phosphate (pNPP).
-
The dephosphorylation of the substrate is measured spectrophotometrically to determine Shp2 PTP activity.
-
Analysis of Downstream Signaling (Immunoblotting)
-
Objective: To assess the effect of this compound on the phosphorylation state of key signaling proteins.
-
Method: Western Blotting.
-
Cells are cultured and treated as described in the PTP activity assay (Section 5.2).
-
Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Total protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-Erk1/2, phospho-STAT1) and total proteins (e.g., total Erk1/2, total STAT1, β-actin as a loading control).
-
Membranes are then incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability and Proliferation Assay
-
Objective: To determine the effect of this compound on cancer cell survival and growth.
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cells (e.g., TF-1/Shp2E76K, HCC827) are seeded in 96-well plates.
-
After allowing cells to adhere, they are treated with a range of concentrations of this compound or a vehicle control.
-
Cells are incubated for a prolonged period (e.g., 4-6 days).
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is read using a plate reader to determine the relative number of viable cells.
-
Interferon-Stimulated Response Element (ISRE) Reporter Assay
-
Objective: To quantify the enhancement of the IFN signaling pathway by this compound.
-
Method: Luciferase Reporter Gene Assay.
-
Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an ISRE promoter.
-
Post-transfection, cells are treated with this compound followed by stimulation with IFN-γ or IFN-α.
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
The resulting luminescence is indicative of the transcriptional activity of the ISRE, reflecting the activation level of the STAT1 pathway.
-
Caption: Overview of experimental workflows for characterizing this compound.
Conclusion
This compound represents a significant advancement in the development of Shp2 inhibitors. Its design as a cell-permeable prodrug successfully overcomes the delivery limitations of its parent compound, SPI-112. Experimental evidence demonstrates that this compound effectively inhibits cellular Shp2 activity, leading to the suppression of oncogenic signaling pathways like the Erk1/2 cascade and the enhancement of anti-proliferative pathways such as the IFN-γ/STAT1 axis. These findings underscore the therapeutic potential of this compound in Shp2-dependent cancers and provide a solid foundation for its continued preclinical and clinical development.
References
Preliminary Studies with SPI-112Me: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies conducted on SPI-112Me, a prodrug of the Shp2 inhibitor SPI-112. The information is compiled to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the relevant biological pathways.
Core Compound Information
This compound is a methyl ester analog of SPI-112, designed to be cell-permeable. Upon entering the cell, it is hydrolyzed into its active form, SPI-112.[1] SPI-112 is a competitive inhibitor of the protein tyrosine phosphatase (PTP) Shp2 (PTPN11), a key signaling protein implicated in various cancers.[1][2] Shp2 plays a crucial role in mediating signaling pathways downstream of growth factor receptors, such as the Ras/Erk pathway.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from preliminary in vitro studies on this compound.
Table 1: Inhibition of EGF-Stimulated Shp2 PTP Activity by this compound
| Cell Line | Treatment (20 µM) | Inhibition of Shp2 PTP Activity |
| MDA-MB-468 | This compound | 77% |
| MDA-MB-468 | SPI-112 | No significant effect |
| Data from a study on the effects of this compound on EGF-stimulated Shp2 PTP activity in a breast cancer cell line.[1] |
Table 2: Effect of this compound on Shp2E76K Mutant-Transformed TF-1 Myeloid Cells
| Treatment | Effect on Cell Survival | Associated Molecular Changes |
| This compound | Inhibition | Inhibition of Shp2E76K PTP activity, Erk1/2 activation, and Bcl-XL expression. |
| Summary of the effects of this compound on a cell line transformed with a gain-of-function Shp2 mutant. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for evaluating Shp2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below. These are generalized protocols based on standard laboratory procedures.
Shp2 Immunoprecipitation and PTP Activity Assay
This protocol is used to assess the direct inhibition of Shp2 phosphatase activity within a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-Shp2 antibody.
-
Protein A/G agarose beads.
-
PTP assay buffer.
-
Phosphopeptide substrate (e.g., pNPP).
-
Spectrophotometer.
Procedure:
-
Culture cells (e.g., MDA-MB-468) to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle control for the desired time.
-
Stimulate cells with a growth factor (e.g., EGF) to activate Shp2.
-
Wash cells with ice-cold PBS and lyse on ice.
-
Clarify cell lysates by centrifugation.
-
Incubate the supernatant with an anti-Shp2 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the Shp2-antibody complex.
-
Wash the beads several times with lysis buffer.
-
Resuspend the beads in PTP assay buffer containing the phosphopeptide substrate.
-
Incubate at 37°C to allow the dephosphorylation reaction to occur.
-
Stop the reaction and measure the absorbance of the product using a spectrophotometer to determine PTP activity.
Western Blot for Erk1/2 and STAT1 Phosphorylation
This protocol is used to measure the effect of this compound on the phosphorylation status of downstream signaling proteins.
Materials:
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-STAT1, anti-total-STAT1).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell lysates as described in the immunoprecipitation protocol.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Cell Migration (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
Multi-well cell culture plates.
-
Pipette tips (p200 or p1000).
-
Microscope with a camera.
Procedure:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Measure the width of the scratch at different points for each time point.
-
Calculate the percentage of wound closure over time to determine the rate of cell migration.
ISRE-Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the Interferon-Stimulated Response Element (ISRE), which is regulated by STAT1.
Materials:
-
ISRE-luciferase reporter plasmid.
-
Transfection reagent.
-
Dual-luciferase assay kit.
-
Luminometer.
Procedure:
-
Co-transfect cells with the ISRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Allow cells to recover and then treat with this compound or vehicle control.
-
Stimulate cells with interferon-γ (IFN-γ) to activate the STAT1 pathway.
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly luciferase activity (from the ISRE reporter) and the Renilla luciferase activity (control) in a luminometer.
-
Normalize the ISRE-luciferase activity to the control luciferase activity to determine the relative transcriptional activity.
References
SPI-112Me: A Technical Guide for Basic Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-112Me is a cell-permeable methyl ester prodrug of the potent and selective Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitor, SPI-112.[1][2] The addition of the methyl ester group allows the compound to efficiently cross the cell membrane, where it is subsequently hydrolyzed by intracellular esterases to its active form, SPI-112.[1][2] This technical guide provides an in-depth overview of this compound for basic science research, including its mechanism of action, key signaling pathways, quantitative data, and detailed experimental protocols.
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways downstream of various growth factor receptors.[1] It is a key component of the Ras-mitogen-activated protein kinase (MAPK) pathway and is implicated in cell proliferation, survival, and migration. Gain-of-function mutations in the PTPN11 gene, which encodes Shp2, are associated with certain types of cancer, making it an attractive target for therapeutic intervention. SPI-112 acts as a competitive inhibitor of Shp2's phosphatase activity.
Data Presentation
In Vitro Efficacy and Selectivity of SPI-112 (Active Metabolite)
| Compound | Target | IC50 | Fold Selectivity (vs. Shp2) |
| SPI-112 | Shp2 | 1.0 µM | 1 |
| SPI-112 | Shp1 | >20 µM | >20 |
| SPI-112 | PTP1B | 20 µM | 20 |
Data from cell-free assays.
Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect |
| TF-1/Shp2E76K | Cell Viability | 10 µM | 50% decrease in viable cells |
| MDA-MB-468 | EGF-Stimulated Shp2 PTP Activity | 20 µM | 77% reduction |
| MDA-MB-468 | EGF-Stimulated Erk1/2 Activation | 10 µM | Inhibition observed |
| MDA-MB-468 | EGF-Stimulated Cell Migration | 12.5 µM | 62% reduction |
| MDA-MB-468 | EGF-Stimulated Cell Migration | 25 µM | Complete block |
| HT-29 | IFN-γ-Stimulated STAT1 Tyrosine Phosphorylation | - | Enhanced |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the conversion of the prodrug this compound to its active form SPI-112 and its subsequent inhibition of the Shp2 phosphatase.
Caption: Conversion of this compound to SPI-112 and Shp2 inhibition.
Inhibition of EGF-Stimulated Shp2 and Downstream Signaling
This diagram outlines the signaling cascade initiated by Epidermal Growth Factor (EGF) and the inhibitory effect of this compound on Shp2, leading to the suppression of the Ras-ERK pathway.
Caption: this compound inhibits the EGF-induced Ras-ERK signaling pathway.
Enhancement of IFN-γ-Stimulated STAT1 Phosphorylation
The following diagram illustrates how this compound-mediated inhibition of Shp2 can lead to increased tyrosine phosphorylation of STAT1 in response to Interferon-gamma (IFN-γ).
Caption: this compound enhances IFN-γ-induced STAT1 phosphorylation.
Experimental Protocols
Cell Viability Assay in TF-1/Shp2E76K Cells
This protocol is adapted from studies demonstrating the effect of this compound on the survival of cells expressing a gain-of-function Shp2 mutant.
-
Cell Culture: Culture TF-1/Shp2E76K cells in GM-CSF-free medium.
-
Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound (e.g., 0-20 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 4 days.
-
Viability Assessment: Measure the relative number of viable cells using a standard method such as the MTT or WST-1 assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value if desired.
Inhibition of EGF-Stimulated Shp2 PTP Activity in MDA-MB-468 Cells
This protocol details the procedure to measure the direct inhibitory effect of this compound on Shp2 activity within a cellular context.
-
Cell Culture and Starvation: Culture MDA-MB-468 cells to near confluency and then serum-starve overnight.
-
Pre-treatment: Pre-treat the serum-starved cells with this compound (e.g., 20 µM) or vehicle control for a specified time (e.g., 1-2 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Immunoprecipitate Shp2 from the cell lysates using an anti-Shp2 antibody.
-
PTP Activity Assay: Measure the phosphatase activity of the immunoprecipitated Shp2 using a suitable substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate.
-
Data Analysis: Quantify the phosphatase activity and compare the activity in this compound-treated cells to the EGF-stimulated control.
Western Blot Analysis of Erk1/2 Activation
This protocol describes how to assess the effect of this compound on the EGF-stimulated phosphorylation of Erk1/2.
-
Cell Culture, Starvation, and Treatment: Follow steps 1-3 from the "Inhibition of EGF-Stimulated Shp2 PTP Activity" protocol, using various concentrations of this compound.
-
Cell Lysis: Lyse the cells in a buffer suitable for preserving protein phosphorylation (e.g., RIPA buffer with phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Probe the membrane with a primary antibody specific for the dual phosphorylated, active form of Erk1/2 (p-Erk1/2).
-
Subsequently, strip the membrane and re-probe with an antibody for total Erk1/2 to ensure equal protein loading.
-
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize the p-Erk1/2 signal to the total Erk1/2 signal.
Transwell Cell Migration Assay
This protocol outlines the steps to evaluate the impact of this compound on EGF-induced cell migration.
-
Cell Culture and Starvation: Culture MDA-MB-468 cells and serum-starve them overnight.
-
Assay Setup:
-
Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add medium containing EGF (e.g., 50 ng/mL) to the lower chamber.
-
Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound or a vehicle control. .
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 12-24 hours).
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the average number of migrated cells per field and compare the results from this compound-treated wells to the control.
Analysis of IFN-γ-Stimulated STAT1 Tyrosine Phosphorylation
This protocol is for assessing the effect of this compound on the IFN-γ signaling pathway.
-
Cell Culture and Treatment: Culture HT-29 cells and treat them with or without IFN-γ in the presence or absence of this compound.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate STAT1 from the cell lysates.
-
Western Blot Analysis:
-
Perform SDS-PAGE and western blotting on the immunoprecipitated STAT1.
-
Probe the membrane with a primary antibody specific for tyrosine-phosphorylated STAT1 (p-STAT1).
-
Strip and re-probe with an antibody for total STAT1 to confirm equal immunoprecipitation.
-
-
Detection and Analysis: Detect and quantify the p-STAT1 and total STAT1 bands to determine the effect of this compound on IFN-γ-induced STAT1 phosphorylation.
References
Methodological & Application
Application Notes and Protocols for SPI-112Me Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-112Me is a cell-permeable prodrug of SPI-112, a potent and competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2][3] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways downstream of various growth factor and cytokine receptors.[4] Its dysregulation is implicated in the pathogenesis of several human diseases, including cancer.[1] SPI-112 itself exhibits poor cell permeability, but the methyl ester analog, this compound, can efficiently cross the cell membrane and is intracellularly hydrolyzed to the active inhibitor, SPI-112. This application note provides detailed protocols for cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound acts as a prodrug, delivering the active Shp2 inhibitor, SPI-112, into the cell. Intracellular esterases cleave the methyl ester group of this compound, releasing SPI-112. SPI-112 then competitively inhibits the phosphatase activity of Shp2 by binding to its catalytic pocket. This inhibition prevents the dephosphorylation of Shp2 substrates, thereby modulating downstream signaling cascades, such as the Ras-MAPK pathway.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of SPI-112.
Table 1: In Vitro IC50 Values for SPI-112
| Target | IC50 (µM) | Reference |
| Shp2 | 1.0 | |
| Shp1 | 18.3 | |
| PTP1B | 14.5 |
Table 2: Binding Affinity of SPI-112 to Shp2
| Parameter | Value | Reference |
| KD | 1.30 µM |
Experimental Protocols
Herein, we provide detailed protocols for three key cell-based assays to evaluate the efficacy of this compound:
-
Shp2 Phosphatase Activity Assay (Immunoprecipitation-based) : To directly measure the inhibition of cellular Shp2 activity.
-
Western Blot Analysis of p-Erk1/2 : To assess the inhibition of downstream signaling.
-
Transwell Cell Migration Assay : To evaluate the functional effect on cell migration.
Protocol 1: Shp2 Phosphatase Activity Assay
This protocol describes the immunoprecipitation of Shp2 from cell lysates followed by an in vitro phosphatase assay to measure its activity.
Materials:
-
MDA-MB-468 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Shp2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Stop Solution (e.g., 1 N NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture MDA-MB-468 cells in Leibovitz's L-15 Medium supplemented with 10% FBS in a CO2-free incubator at 37°C.
-
Seeding: Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0-25 µM) for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1 mL of ice-cold lysis buffer per dish.
-
Immunoprecipitation: a. Clarify the cell lysates by centrifugation. b. Incubate the supernatant with anti-Shp2 antibody overnight at 4°C with gentle rotation. c. Add protein A/G magnetic beads and incubate for 2 hours at 4°C. d. Wash the beads three times with lysis buffer and once with phosphatase assay buffer.
-
Phosphatase Assay: a. Resuspend the beads in 50 µL of phosphatase assay buffer containing 10 mM pNPP. b. Incubate at 37°C for 30 minutes. c. Stop the reaction by adding 50 µL of stop solution.
-
Data Analysis: Transfer the supernatant to a 96-well plate and measure the absorbance at 405 nm.
Protocol 2: Western Blot Analysis of Phospho-Erk1/2
This protocol is used to determine the effect of this compound on the phosphorylation of Erk1/2, a key downstream target of the Shp2-Ras-MAPK pathway.
Materials:
-
MDA-MB-468 cells and culture reagents (as in Protocol 1)
-
This compound
-
EGF
-
Cell Lysis Buffer (as in Protocol 1)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture, Treatment, and Lysis: Follow steps 1-6 from Protocol 1.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins on a 10% SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with anti-phospho-Erk1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Re-probing for Total Erk1/2: a. Strip the membrane of the phospho-specific antibody. b. Repeat the immunoblotting procedure (steps 4a-e) using an anti-total Erk1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software.
Protocol 3: Transwell Cell Migration Assay
This assay evaluates the effect of this compound on the migratory capacity of cancer cells, a process often regulated by Shp2.
Materials:
-
MDA-MB-468 cells and culture reagents
-
This compound
-
EGF
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation: Culture and serum-starve MDA-MB-468 cells as described in Protocol 1.
-
Assay Setup: a. Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate. b. Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound (e.g., 0-25 µM). c. Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: a. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. b. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Imaging and Quantification: a. Wash the inserts with water and allow them to air dry. b. Image the migrated cells using a microscope. c. Count the number of migrated cells in several random fields of view.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition.
The protocols detailed in this application note provide a robust framework for investigating the cellular effects of the Shp2 prodrug inhibitor, this compound. These assays allow for the direct measurement of Shp2 inhibition, the analysis of downstream signaling events, and the assessment of functional cellular outcomes. The provided quantitative data and diagrams serve as a valuable resource for researchers in the fields of cancer biology and drug discovery.
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPI-112Me in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-112Me is a cell-permeable methyl ester derivative of the Shp2 (Src homology region 2 domain-containing phosphatase 2) inhibitor, SPI-112.[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the Ras-MAPK signaling pathway, and its aberrant activation has been implicated in the pathogenesis of several human cancers, making it an attractive target for anticancer drug development.[1][3] this compound is designed to overcome the cell permeability issues of its parent compound, allowing for the investigation of Shp2 inhibition in cellular contexts. Upon cellular uptake, it is presumed that intracellular esterases hydrolyze the methyl ester, releasing the active inhibitor SPI-112.[1]
These application notes provide a comprehensive overview of the use of this compound in cancer cell lines, including its effects on cell viability, apoptosis, and key signaling pathways. Detailed protocols for relevant experiments are also provided to guide researchers in their investigations.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (days) | IC50 (µM) | Notes |
| TF-1 (Shp2 E76K mutant) | Myeloid Leukemia | Cell Viability | 4 | ~10 | This compound reduced cell viability by 50% at 10 µM. |
Data extracted from Chen et al., 2010.
Table 2: Effect of this compound on Protein Phosphorylation
| Cell Line | Treatment | Target Protein | Effect | Method |
| HT-29 | IFN-γ + this compound | STAT1 | Increased Tyrosine Phosphorylation | Western Blot |
| Multiple | EGF + this compound | Erk1/2 | Inhibition of Activation | Western Blot |
Data synthesized from Chen et al., 2010.
Signaling Pathways
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., TF-1)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound or vehicle.
-
Incubate the plate for the desired time period (e.g., 4 days for TF-1 cells).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of key signaling proteins like Erk1/2 and STAT1.
Materials:
-
Cancer cell lines (e.g., HT-29)
-
Complete culture medium
-
This compound
-
Stimulating agents (e.g., EGF, IFN-γ)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-STAT1, anti-total-STAT1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with this compound for the desired time, followed by stimulation with the appropriate agent (e.g., EGF or IFN-γ) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Concluding Remarks
This compound serves as a valuable tool for investigating the role of Shp2 in cancer cell biology. Its cell-permeable nature allows for the effective inhibition of intracellular Shp2, leading to downstream effects on signaling pathways critical for cell proliferation, survival, and migration. The protocols provided herein offer a framework for researchers to explore the anticancer potential of this compound in various cancer cell line models. Further investigations into its effects on apoptosis and the cell cycle, along with broader screening across different cancer types, will provide a more comprehensive understanding of its therapeutic potential.
References
Application Notes and Protocols for SPI-112Me Treatment of MDA-MB-468 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SPI-112Me is a cell-permeable methyl ester analog of SPI-112, a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). In many cancers, including triple-negative breast cancer (TNBC), Shp2 is a key mediator of oncogenic signaling pathways, such as the Ras-Erk1/2 MAP kinase pathway, promoting cell proliferation, survival, and migration. The MDA-MB-468 cell line, a model for TNBC, is characterized by high expression of the epidermal growth factor receptor (EGFR), which signals through Shp2. This compound, by inhibiting Shp2, presents a potential therapeutic strategy for cancers dependent on Shp2 signaling. Upon entering the cell, this compound is hydrolyzed by cellular esterases to its active form, SPI-112, which then targets Shp2.
These application notes provide a summary of the effects of this compound on MDA-MB-468 cells and detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative data available on the effects of this compound on MDA-MB-468 cells.
Table 1: Inhibition of Shp2 Phosphatase Activity in MDA-MB-468 Cells
| Compound | Concentration | Target | Effect | Reference |
| This compound | 20 µM | EGF-stimulated Shp2 PTP activity | 77% reduction in activity.[1] | [1] |
Note: The half-maximal inhibitory concentration (IC50) for the effect of this compound on MDA-MB-468 cell viability has not been reported in the reviewed literature. Researchers are advised to perform a dose-response experiment to determine the IC50 value for their specific experimental conditions.
Signaling Pathways and Experimental Workflows
EGF-Stimulated Shp2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by Epidermal Growth Factor (EGF) in MDA-MB-468 cells, the role of Shp2, and the point of inhibition by this compound.
Caption: EGF-stimulated Shp2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the general workflow for evaluating the effects of this compound on MDA-MB-468 cells.
Caption: General experimental workflow for evaluating this compound in MDA-MB-468 cells.
Experimental Protocols
1. MDA-MB-468 Cell Culture
-
Materials:
-
MDA-MB-468 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T-75 culture flasks
-
Incubator (37°C, no CO2)
-
-
Protocol:
-
Maintain MDA-MB-468 cells in a T-75 flask with Leibovitz's L-15 Medium supplemented with 10% FBS.
-
Incubate the cells at 37°C in a humidified atmosphere with no CO2.
-
For subculturing, when cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to a new flask containing fresh medium. A split ratio of 1:3 to 1:6 is recommended.
-
Change the medium every 2-3 days.
-
2. Cell Viability (MTT) Assay for IC50 Determination
-
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. Shp2 Immunoprecipitation and Phosphatase Activity Assay
-
Materials:
-
Treated and untreated MDA-MB-468 cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Shp2 antibody
-
Protein A/G agarose beads
-
Phosphatase assay buffer
-
p-Nitrophenyl phosphate (pNPP) or other suitable phosphatase substrate
-
Microplate reader
-
-
Protocol:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-Shp2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads three times with lysis buffer and once with phosphatase assay buffer.
-
Resuspend the beads in phosphatase assay buffer containing pNPP.
-
Incubate at 30°C for an appropriate time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding NaOH for pNPP).
-
Measure the absorbance at 405 nm for pNPP.
-
Normalize the activity to the amount of immunoprecipitated Shp2 protein, which can be determined by western blot.
-
4. Western Blot for Phospho-Erk1/2
-
Materials:
-
Treated and untreated MDA-MB-468 cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Determine the protein concentration of the cell lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Erk1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an anti-total-Erk1/2 antibody.
-
5. Transwell Cell Migration Assay
-
Materials:
-
MDA-MB-468 cells
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Crystal violet stain
-
Cotton swabs
-
-
Protocol:
-
Starve MDA-MB-468 cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of each insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the inserts and gently wipe the upper side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the lower side of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
-
References
Application Notes and Protocols: Investigating SPI-112Me in TF-1 Mutant Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The TF-1 cell line, derived from a patient with erythroleukemia, is a valuable model for studying myeloid progenitor cell proliferation and differentiation. These cells are dependent on cytokines such as GM-CSF or IL-3 for survival and growth.[1][2][3] Mutations within signaling pathways that confer cytokine independence or resistance to therapy are common in leukemia. The Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical regulator of the RAS-MAPK signaling pathway and is implicated in various cancers.[1][4] SPI-112Me is a prodrug for SPI-112, a potent inhibitor of SHP2.
This document outlines a proposed research plan to investigate the efficacy of this compound in a hypothetical TF-1 mutant cell line characterized by constitutive activation of a signaling pathway upstream of SHP2, leading to cytokine-independent growth. The following protocols and workflows provide a robust methodology for assessing the anti-leukemic potential of this compound.
The SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs become phosphorylated, creating docking sites for SHP2. The recruitment and activation of SHP2 are pivotal for activating the RAS-RAF-MEK-ERK (MAPK) cascade, which drives cell proliferation, differentiation, and survival. In many malignancies, hyperactivation of the SHP2 pathway contributes to uncontrolled cell growth.
References
Application Notes and Protocols for Studying EGF Signaling Using SPI-112Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor (EGF) signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and migration.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. The protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a crucial downstream effector of EGF receptor (EGFR) signaling. Shp2 has been identified as an attractive target for anticancer drug discovery due to its role in mediating growth factor signaling pathways.[3][4]
SPI-112Me is a cell-permeable prodrug of SPI-112, a potent and selective inhibitor of Shp2.[3] Upon entering the cell, this compound is hydrolyzed by cellular esterases to its active form, SPI-112, which competitively inhibits the PTPase activity of Shp2. This targeted inhibition of Shp2 makes this compound a valuable tool for studying the role of Shp2 in EGF-stimulated cellular processes and for evaluating the therapeutic potential of Shp2 inhibition.
These application notes provide a comprehensive guide for utilizing this compound to investigate EGF signaling pathways in cancer cell lines. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action of this compound in the Context of EGF Signaling
Upon binding of EGF to its receptor (EGFR), the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking stations for adaptor proteins, including Grb2, which in turn recruits Shp2 to the receptor complex. Activated Shp2 dephosphorylates specific substrates, leading to the activation of downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.
This compound, as a prodrug of the Shp2 inhibitor SPI-112, effectively blocks this signaling cascade at the level of Shp2. By inhibiting the phosphatase activity of Shp2, this compound prevents the dephosphorylation of Shp2 substrates, thereby attenuating the activation of the downstream ERK pathway. This leads to a reduction in EGF-stimulated cell proliferation, migration, and survival.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of SPI-112 and its prodrug, this compound, in the context of Shp2 inhibition and its effects on EGF-stimulated signaling.
Table 1: In Vitro Inhibitory Activity of SPI-112
| Target | IC₅₀ (µM) | Selectivity vs. Shp1 | Selectivity vs. PTP1B | Reference |
| Shp2 | 1.0 | ~18-fold | ~14.5-fold | |
| Shp1 | 18.3 | - | - | |
| PTP1B | 14.5 | - | - |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment | Effect | Concentration | Reference |
| MDA-MB-468 | EGF Stimulation + this compound | Significant reduction in Shp2 PTP activity | 20 µM | |
| MDA-MB-468 | EGF Stimulation + this compound | Inhibition of Erk1/2 phosphorylation | Not specified | |
| MDA-MB-468 | EGF Stimulation + this compound | Inhibition of cell migration | Not specified | |
| MDA-MB-468 | EGF Stimulation + this compound | Inhibition of paxillin dephosphorylation | Not specified |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on EGF signaling.
Cell Culture and Treatment
Objective: To prepare cancer cell lines for treatment with this compound and stimulation with EGF.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-468)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Human recombinant EGF (stock solution in sterile water or PBS)
-
6-well or 10-cm cell culture plates
Protocol:
-
Culture MDA-MB-468 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 6-well or 10-cm plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Once cells reach the desired confluency, replace the complete growth medium with serum-free medium and incubate for 12-24 hours to starve the cells and reduce basal EGFR activity.
-
Prepare working solutions of this compound in serum-free medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with EGF at a final concentration of 10-100 ng/mL for the desired time (e.g., 5, 15, 30 minutes for signaling studies; longer for proliferation or migration assays). A vehicle control (serum-free medium without EGF) should be included.
-
After stimulation, proceed immediately to cell lysis for biochemical assays or continue incubation for functional assays.
Shp2 Immunoprecipitation and PTP Activity Assay
Objective: To measure the effect of this compound on EGF-stimulated Shp2 phosphatase activity.
Materials:
-
Treated and stimulated cells from Protocol 1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Shp2 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
PTP assay buffer
-
Phosphopeptide substrate (e.g., pNPP or a specific phosphotyrosine-containing peptide)
-
Microplate reader
Protocol:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Incubate a normalized amount of protein lysate (e.g., 500 µg) with an anti-Shp2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with PTP assay buffer.
-
Resuspend the beads in PTP assay buffer containing the phosphopeptide substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of dephosphorylated product using a microplate reader according to the substrate manufacturer's instructions.
Western Blotting for Phosphorylated Proteins
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the EGF signaling pathway, such as Erk1/2 and paxillin.
Materials:
-
Treated and stimulated cells from Protocol 1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-paxillin, anti-total-paxillin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Prepare cell lysates as described in steps 1-5 of Protocol 2.
-
Denature the protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk1/2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
For normalization, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Erk1/2) or a loading control (e.g., anti-GAPDH).
Cell Migration Assay (Boyden Chamber)
Objective: To evaluate the effect of this compound on EGF-induced cell migration.
Materials:
-
Treated cells from Protocol 1
-
Boyden chamber inserts (e.g., 8 µm pore size) and 24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS or EGF)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Pre-treat cells with this compound as described in Protocol 1.
-
Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add medium containing the chemoattractant to the lower chamber of the Boyden chamber plate.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C for a period that allows for measurable migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition of p-ERK observed | This compound did not enter the cells or was not hydrolyzed. | Confirm cell permeability with a fluorescently tagged analog if available. Check for esterase activity in the cell line. |
| Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration. | |
| Inappropriate timing of EGF stimulation or cell lysis. | Optimize the time course of EGF stimulation and the timing of cell lysis to capture the peak of ERK phosphorylation. | |
| High background in Western blots | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of washes. |
| Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution. | |
| Low cell migration | Chemoattractant is not effective. | Confirm the responsiveness of the cells to the chosen chemoattractant. Test different concentrations or a different chemoattractant. |
| Incubation time is too short. | Increase the incubation time for the migration assay. | |
| Pore size of the insert is too small. | Use inserts with a larger pore size appropriate for the cell type. |
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of Shp2 in EGF-mediated signaling pathways. The protocols outlined in these application notes provide a framework for investigating the effects of Shp2 inhibition on key cellular processes such as proliferation and migration. By carefully following these methodologies and optimizing conditions for specific experimental systems, researchers can gain valuable insights into the therapeutic potential of targeting Shp2 in EGF-driven cancers.
References
Application Notes and Protocols for SPI-112Me, a Cellularly Active Shp2 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SPI-112Me is a cell-permeable prodrug of the protein tyrosine phosphatase (PTP) Shp2 inhibitor, SPI-112.[1][2] Shp2, encoded by the PTPN11 gene, is a critical signaling node that mediates growth factor and cytokine signaling pathways.[3] Gain-of-function mutations in Shp2 are causally linked to certain leukemias, and its activity is implicated in the proliferation and metastasis of various tumor cells, making it an attractive target for anticancer drug discovery.[1][3]
The parent compound, SPI-112, is a potent and selective inhibitor of Shp2 PTP activity but lacks cell permeability. To overcome this limitation, this compound was developed as a methyl ester analog. It is predicted that upon cellular entry, intracellular esterases hydrolyze this compound to the active inhibitor, SPI-112. In cell-free assays, the active form, SPI-112, demonstrates a 20-fold preferential inhibition of Shp2 over the closely related phosphatases Shp1 and PTP1B.
These application notes provide detailed protocols for assessing the cellular activity of this compound, including its effects on Shp2-mediated signaling, cell migration, and cell survival.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Phosphatase Inhibition
| Compound | Target | IC50 (nM) | Selectivity vs. Shp1 | Selectivity vs. PTP1B |
| SPI-112 | Shp2 | Value | >20-fold | >20-fold |
| Shp1 | Value | - | - | |
| PTP1B | Value | - | - |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Treatment | Endpoint Measurement | IC50 / EC50 (µM) |
| Cell Viability | TF-1 (Shp2 E76K) | This compound (72h) | MTT or similar viability assay | Value |
| Erk1/2 Phosphorylation | HeLa | 100 ng/mL EGF (15 min) + this compound (2h) | Western Blot (p-Erk1/2 / Total Erk1/2) | Value |
| STAT1 Phosphorylation | A549 | 10 ng/mL IFN-γ (30 min) + this compound (2h) | Western Blot (p-STAT1 / Total STAT1) | Value |
| ISRE Reporter Activity | HEK293T | 10 ng/mL IFN-γ (8h) + this compound (8h) | Dual-Luciferase Assay | Value |
| Cell Migration | MDA-MB-231 | This compound (24h) | Wound Healing Assay (% Closure) | Value |
Signaling Pathways
This compound modulates key cellular signaling pathways through the inhibition of Shp2. The following diagrams illustrate the targeted pathways.
Experimental Protocols
Shp2 PTP Activity Assay (In Vitro)
This protocol describes a biochemical assay to determine the inhibitory activity of SPI-112 (the active form of this compound) on recombinant Shp2 enzyme.
Materials:
-
Recombinant human Shp2 (PTPN11) enzyme
-
SPI-112 compound
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT (add fresh)
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Control Inhibitor: Sodium Orthovanadate (Na₃VO₄)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of SPI-112 in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Add 5 µL of diluted SPI-112 or control to the wells of a 384-well plate.
-
Add 10 µL of recombinant Shp2 enzyme (e.g., at 45 ng/mL) to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (e.g., at 100 µM final concentration).
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~358 nm and emission at ~450 nm.
-
Calculate the percent inhibition relative to the DMSO vehicle control and determine the IC50 value using non-linear regression analysis.
Analysis of Erk1/2 Phosphorylation by Western Blot
This protocol is used to assess the inhibitory effect of this compound on growth factor-induced Erk1/2 activation, a downstream target of Shp2 signaling.
Materials:
-
Cell line (e.g., HeLa, A431)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
This compound
-
Stimulant: Epidermal Growth Factor (EGF)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Primary Antibodies: Rabbit anti-phospho-Erk1/2 (Thr202/Tyr204), Rabbit anti-total-Erk1/2
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 - 50 µM) or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
-
Lysate Preparation:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-Erk1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash 3 times with TBST and detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Total Erk1/2:
-
Strip the membrane using a mild stripping buffer.
-
Re-block and probe with the anti-total-Erk1/2 antibody to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
Cell Migration (Wound Healing) Assay
This assay measures the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Adherent cell line (e.g., MDA-MB-231)
-
Culture plates (e.g., 24-well plate)
-
Sterile 200 µL pipette tip or a wound-making tool
-
Complete growth medium
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Create a linear scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing various concentrations of this compound or vehicle control.
-
Place the plate in an incubator and capture images of the wound at time 0.
-
Continue to capture images of the same fields at regular intervals (e.g., every 6-8 hours) for up to 24-48 hours.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area for each condition.
Cell Viability Assay
This protocol determines the effect of this compound on the survival and proliferation of cells, particularly those dependent on oncogenic Shp2 mutants.
Materials:
-
Cell line (e.g., TF-1 cells transformed with Shp2 E76K mutant)
-
Complete growth medium
-
96-well clear-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability reagent (e.g., CCK-8, MTS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight (for adherent cells).
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
ISRE-Luciferase Reporter Assay
This assay measures the enhancement of IFN-γ-stimulated STAT1 transcriptional activity by this compound. Inhibition of Shp2 is known to potentiate STAT1 signaling.
Materials:
-
Cell line (e.g., HEK293T)
-
ISRE-luciferase reporter plasmid (e.g., pISRE-Luc)
-
Control plasmid with a constitutively expressed reporter (e.g., pRL-TK, expressing Renilla luciferase)
-
Transfection reagent
-
Complete growth medium
-
This compound
-
Stimulant: Interferon-gamma (IFN-γ)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells into a 48-well plate one day before transfection.
-
Co-transfect the cells with the ISRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Simultaneously, stimulate the cells with IFN-γ (e.g., 10 ng/mL).
-
Incubate for 8-16 hours at 37°C.
-
Wash the cells with PBS and lyse them using the Passive Lysis Buffer provided in the assay kit.
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction relative to the unstimulated control.
References
Application Notes and Protocols for SPI-112Me In Vivo Administration in Mouse Models
For research use only.
Introduction
SPI-112Me is a cell-permeable prodrug of SPI-112, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers. Gain-of-function mutations in Shp2 are associated with developmental disorders like Noonan syndrome and are also implicated in the pathogenesis of several malignancies.
These application notes provide a comprehensive overview of the available preclinical data on the use of Shp2 inhibitors in mouse models and offer detailed protocols to guide researchers in designing in vivo studies with this compound.
Disclaimer: As of the latest literature review, specific in vivo dosage and administration data for this compound in mouse models have not been published. The following protocols and data are based on studies conducted with other structurally and functionally similar Shp2 inhibitors, such as RMC-4550 and SHP099. These recommendations should be considered as a starting point, and investigators are strongly encouraged to perform initial dose-finding and tolerability studies for this compound in their specific mouse models.
Data Presentation: In Vivo Dosing of Shp2 Inhibitors in Mouse Models
The following table summarizes the dosing regimens of commonly used Shp2 inhibitors in various mouse models. This information can be used to guide the initial dose-range finding studies for this compound.
| Compound | Mouse Model | Cancer Type | Dose | Route of Administration | Dosing Schedule | Reference |
| RMC-4550 | MPL-W515L bone marrow transplant | Myeloproliferative Neoplasms | 20 mg/kg | Oral (p.o.) | Once every other day (qod) | [2] |
| RMC-4550 | DhhCre;Nf1fl/fl | Neurofibroma | 10 or 30 mg/kg | Oral (p.o.) | Once daily (q.d.), 5 days on, 2 days off | [3] |
| SHP099 | Orthotopic KCP tumors in syngeneic C57BL6 mice | Pancreatic Ductal Adenocarcinoma | 75 mg/kg | Oral (p.o.) | Once daily (q.d.) | [4] |
| SHP099 | Capan-2, MIAPaCa-2, and H358 subcutaneous xenografts | Pancreatic and Non-Small Cell Lung Cancer | 75 mg/kg | Oral (p.o.) | Once daily (q.d.) or every other day (qod) | [5] |
| PF-07284892 | Mouse xenografts of human tumor cell lines | Various solid tumors | 30 mg/kg | Oral (p.o.) | Not specified |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
1. Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Human cancer cell line of interest (e.g., lung, pancreatic, or colon cancer)
-
Immunocompromised mice (e.g., NU/NU, NOD-SCID)
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
2. Methods:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Based on the data from other Shp2 inhibitors, prepare a stock solution of this compound in a suitable vehicle. A starting dose range of 10-75 mg/kg can be considered.
-
Administer this compound or vehicle to the respective groups via oral gavage.
-
The dosing schedule can be initiated as once daily or every other day.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pERK, immunohistochemistry).
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Protocol 2: Pharmacodynamic Analysis of this compound in a Syngeneic Mouse Model
This protocol is designed to assess the in vivo target engagement of this compound by measuring the inhibition of its downstream signaling targets.
1. Materials:
-
This compound
-
Syngeneic mouse tumor cell line
-
Immunocompetent mice (e.g., C57BL/6, BALB/c)
-
Reagents for Western blotting (antibodies against pERK, total ERK, etc.)
2. Methods:
-
Tumor Implantation and Treatment:
-
Establish tumors in syngeneic mice as described in Protocol 1.
-
Once tumors are established, administer a single dose of this compound or vehicle.
-
-
Tissue Collection:
-
At various time points after dosing (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.
-
Immediately excise the tumors and snap-freeze them in liquid nitrogen.
-
-
Western Blot Analysis:
-
Prepare tumor lysates and perform Western blotting to assess the levels of phosphorylated ERK (pERK) and total ERK.
-
A reduction in the pERK/total ERK ratio in the this compound-treated group compared to the vehicle group will indicate target engagement.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. This compound|CAS: 1243685-62-2 [dcchemicals.com]
- 2. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daytime SHP2 inhibitor dosing, when immune cell numbers are elevated, shrinks neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SPI-112Me in Breast Cancer Xenograft Studies
Initial Search and Findings
A comprehensive search for "SPI-112Me" in the context of breast cancer xenograft studies did not yield specific public domain data, experimental protocols, or signaling pathway information for a compound with this designation. The search results provided general information on breast cancer xenograft models and studies of other investigational drugs. It is possible that "this compound" is an internal compound code not yet widely published in scientific literature.
Given the absence of specific data for "this compound", this document will provide a representative application note and protocol based on common methodologies used for evaluating novel therapeutic agents in breast cancer xenograft models. This will serve as a template that can be adapted once specific details about the mechanism of action and characteristics of this compound become available. The protocols and data presented are based on established practices in the field.
Representative Application Note: Evaluating a Novel Therapeutic Agent in a Triple-Negative Breast Cancer Xenograft Model
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited targeted therapy options. This application note describes a typical workflow for evaluating the in vivo efficacy of a novel therapeutic agent, designated here as "Compound X" (as a stand-in for this compound), using a human breast cancer xenograft model established with the MDA-MB-231 cell line. This model is frequently used due to its aggressive and metastatic properties, which are representative of human TNBC.
Hypothetical Signaling Pathway Targeted by Compound X
Let's assume Compound X is a novel inhibitor of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated pathway in breast cancer.
Caption: Hypothetical signaling pathway targeted by Compound X.
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
This protocol outlines the steps for culturing MDA-MB-231 cells and establishing xenograft tumors in immunodeficient mice.
Caption: Experimental workflow for a breast cancer xenograft study.
Materials:
-
MDA-MB-231 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (6-8 weeks old)
-
Calipers
-
Compound X (or this compound)
-
Vehicle control (e.g., DMSO, saline)
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in serum-free DMEM and count the cells.
-
Prepare a final cell suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free DMEM and Matrigel®.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer Compound X at predetermined doses (e.g., 10, 30, 100 mg/kg) via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21 days.
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, or when tumors in the control group reach the predetermined maximum size, euthanize the mice.
-
Excise the tumors, weigh them, and collect tissue for further analysis (e.g., histology, Western blot, RNA sequencing).
-
Immunohistochemistry (IHC) for Ki-67
This protocol is for assessing cell proliferation in tumor tissues by staining for the Ki-67 protein.
Procedure:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against Ki-67 overnight at 4°C.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the percentage of Ki-67-positive cells.
Data Presentation
The following tables represent hypothetical data that would be generated from the described xenograft study.
Table 1: Tumor Growth Inhibition by Compound X in MDA-MB-231 Xenografts
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g) ± SEM |
| Vehicle Control | - | 1520 ± 150 | - | 1.6 ± 0.2 |
| Compound X | 10 | 1150 ± 120 | 24.3 | 1.2 ± 0.15 |
| Compound X | 30 | 780 ± 95 | 48.7 | 0.8 ± 0.1 |
| Compound X | 100 | 350 ± 60 | 77.0 | 0.4 ± 0.05 |
Table 2: Effect of Compound X on Body Weight and Proliferation Marker Ki-67
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Ki-67 Positive Cells (%) ± SEM |
| Vehicle Control | - | +5.2 ± 1.5 | 85 ± 5 |
| Compound X | 10 | +4.8 ± 1.2 | 62 ± 7 |
| Compound X | 30 | +3.5 ± 1.8 | 35 ± 6 |
| Compound X | 100 | -1.2 ± 2.0 | 15 ± 4 |
Conclusion
This representative application note and protocol provide a framework for the preclinical evaluation of a novel therapeutic agent, such as this compound, in a breast cancer xenograft model. The detailed methodologies and structured data presentation are designed to guide researchers in conducting and interpreting such studies. The hypothetical data suggests that "Compound X" effectively inhibits tumor growth in a dose-dependent manner with manageable toxicity, warranting further investigation. Once specific information about this compound's mechanism of action and properties are available, these protocols can be specifically adapted.
SPI-112Me: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-112Me is a cell-permeable prodrug of SPI-112, a competitive inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2).[1][2][3] Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various growth factor and cytokine receptors.[1][2] In the immune system, Shp2 is a key regulator of both innate and adaptive immunity, influencing the activation, differentiation, and function of numerous immune cell types. Dysregulation of Shp2 activity has been implicated in the pathogenesis of various autoimmune diseases and inflammatory disorders, making it an attractive therapeutic target.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in fundamental immunology research, particularly in the context of T-cell activation, macrophage polarization, and dendritic cell function.
Mechanism of Action
This compound is designed to overcome the poor cell permeability of its active form, SPI-112. As a methyl ester analog, this compound can efficiently cross the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to release the active inhibitor, SPI-112. SPI-112 then competitively inhibits the phosphatase activity of Shp2.
Shp2 is a key signaling node downstream of multiple immune receptors. For instance, it is recruited to the activated T-cell receptor (TCR) complex and is involved in modulating the threshold of T-cell activation. In myeloid cells such as macrophages and dendritic cells, Shp2 is implicated in signaling pathways that control their differentiation, polarization, and inflammatory responses. By inhibiting Shp2, this compound can modulate these downstream signaling events, leading to alterations in immune cell function.
A key pathway regulated by Shp2 is the Ras-MAPK (Erk) pathway. Inhibition of Shp2 by this compound has been shown to suppress the phosphorylation and activation of Erk1/2. Additionally, this compound can enhance interferon-gamma (IFN-γ)-stimulated STAT1 tyrosine phosphorylation, suggesting its role in modulating JAK-STAT signaling.
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize the in vitro efficacy of SPI-112 and the effects of a generic Shp2 inhibitor in a mouse model of lupus, providing a reference for expected outcomes.
Table 1: In Vitro Inhibitory Activity of SPI-112
| Target | IC₅₀ (µM) | Inhibition Type |
| Shp2 | 1.0 | Competitive |
| PTP1B | 14.5 | Not specified |
| General PTP | 18.3 | Not specified |
Table 2: Effect of a Shp2 Inhibitor on Cytokine Production in Splenocytes from MRL/lpr Mice (a model for Lupus)
| Cytokine | Vehicle Control (pg/mL) | Shp2 Inhibitor (pg/mL) | % Reduction |
| IFN-γ | 1500 ± 200 | 500 ± 100 | ~67% |
| IL-17A/F | 800 ± 150 | 300 ± 75 | ~62.5% |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol details how to assess the effect of this compound on T-cell proliferation following stimulation.
Figure 2: Workflow for T-cell proliferation assay.
Materials:
-
This compound (dissolved in DMSO)
-
Primary T-cells (from mouse spleen or human PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
T-cell Isolation: Isolate T-cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using a standard T-cell negative selection kit.
-
Cell Labeling: Resuspend isolated T-cells at 1 x 10⁶ cells/mL in pre-warmed PBS. Add the proliferation dye (e.g., CFSE at a final concentration of 5 µM) and incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium. Wash the cells twice with complete RPMI.
-
Cell Plating: Resuspend the labeled T-cells at 1 x 10⁶ cells/mL in complete RPMI. Plate 100 µL of the cell suspension (1 x 10⁵ cells) into the wells of a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI. Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
T-cell Stimulation: Add 50 µL of complete RPMI containing soluble anti-CD28 antibody (1-2 µg/mL) to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with a viability dye. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of the proliferation dye fluorescence intensity in daughter cells.
Protocol 2: Macrophage Polarization Assay
This protocol is designed to evaluate the effect of this compound on the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Figure 3: Workflow for macrophage polarization assay.
Materials:
-
This compound (dissolved in DMSO)
-
Bone marrow cells from mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF
-
Recombinant mouse IFN-γ and IL-4
-
Lipopolysaccharide (LPS)
-
6-well culture plates
-
Reagents for flow cytometry (e.g., antibodies against CD86, iNOS, CD206, Arg1), qPCR (primers for M1/M2 markers), and ELISA (kits for TNF-α, IL-6, IL-10).
Procedure:
-
BMDM Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in complete DMEM supplemented with M-CSF (20 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs, M0 phenotype).
-
Cell Plating: On day 7, harvest the M0 macrophages and plate them in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Macrophage Polarization:
-
M1 Polarization: Add IFN-γ (20 ng/mL) and LPS (100 ng/mL) to the designated wells.
-
M2 Polarization: Add IL-4 (20 ng/mL) to the designated wells.
-
-
Incubation: Incubate the plates for 24 hours (for RNA analysis) or 48 hours (for protein analysis).
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arg1).
-
qPCR: Isolate RNA and perform quantitative real-time PCR to measure the expression of M1 genes (e.g., Nos2, Tnf, Il6) and M2 genes (e.g., Arg1, Mrc1, Il10).
-
ELISA: Collect the culture supernatants and measure the concentration of secreted cytokines such as TNF-α, IL-6 (for M1) and IL-10 (for M2) using ELISA kits.
-
Protocol 3: Dendritic Cell Maturation and Function Assay
This protocol assesses the impact of this compound on the maturation of dendritic cells (DCs) and their ability to stimulate T-cell responses.
Figure 4: Workflow for DC maturation and function assay.
Materials:
-
This compound (dissolved in DMSO)
-
Bone marrow cells from mice
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant mouse GM-CSF and IL-4
-
Lipopolysaccharide (LPS)
-
Antibodies for flow cytometry (anti-CD11c, -CD80, -CD86, -MHC class II)
-
Allogeneic T-cells (from a different mouse strain)
-
Cell proliferation dye (for T-cells)
-
ELISA kits for cytokines (e.g., IL-12, IFN-γ)
Procedure:
-
BMDC Generation: Culture bone marrow cells with GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-7 days to generate immature bone marrow-derived dendritic cells (BMDCs).
-
Inhibitor Treatment: On day 6, harvest the immature BMDCs and plate them in fresh medium. Add this compound or vehicle control and incubate for 1-2 hours.
-
DC Maturation: Induce maturation by adding LPS (100 ng/mL) and incubate for another 24 hours.
-
Maturation Analysis: Harvest the DCs and stain with fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC class II. Analyze the expression of these maturation markers by flow cytometry.
-
Mixed Lymphocyte Reaction (MLR):
-
Label allogeneic T-cells with a proliferation dye.
-
Co-culture the labeled T-cells with the this compound-treated and matured DCs at different DC:T-cell ratios (e.g., 1:10, 1:20).
-
Incubate the co-culture for 3-5 days.
-
-
Functional Analysis:
-
T-cell Proliferation: Analyze T-cell proliferation by flow cytometry as described in Protocol 1.
-
Cytokine Production: Collect the culture supernatants and measure the levels of T-cell-polarizing cytokines such as IL-12 (from DCs) and IFN-γ (from T-cells) by ELISA.
-
Conclusion
This compound represents a valuable research tool for investigating the role of Shp2 in the immune system. Its cell permeability allows for the effective inhibition of intracellular Shp2 activity in a variety of immune cell types. The protocols provided herein offer a starting point for researchers to explore the immunomodulatory effects of this compound in vitro. These studies can provide crucial insights into the therapeutic potential of Shp2 inhibition for the treatment of autoimmune and inflammatory diseases.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: Enhancing IFN-γ Signaling with SPI-112Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon-gamma (IFN-γ) is a critical cytokine that orchestrates both innate and adaptive immunity, playing a pivotal role in anti-tumor, anti-viral, and immunomodulatory responses.[1] The canonical IFN-γ signaling pathway is initiated by the binding of IFN-γ to its cell surface receptor complex (IFNGR1/IFNGR2), leading to the activation of Janus kinases (JAK1 and JAK2).[1] These kinases then phosphorylate the receptor, creating docking sites for the Signal Transducer and Activator of Transcription 1 (STAT1).[2] Upon recruitment, STAT1 is phosphorylated on tyrosine 701 (pSTAT1), leading to its homodimerization, nuclear translocation, and binding to Gamma-Activated Sequence (GAS) elements in the promoters of IFN-stimulated genes (ISGs), thereby initiating their transcription.
The strength and duration of the IFN-γ signal are tightly controlled by negative regulators. One such key regulator is the Src homology region 2 domain-containing phosphatase-2 (SHP2), encoded by the PTPN11 gene. SHP2 is a non-receptor protein tyrosine phosphatase that can dephosphorylate and inactivate key signaling components, including STAT1. By dephosphorylating pSTAT1, SHP2 effectively terminates the IFN-γ signal, dampening the cellular response. In certain pathological contexts, such as various cancers, SHP2 is overexpressed, leading to suppressed IFN-γ signaling and immune evasion.
SPI-112Me is a cell-permeable methyl ester prodrug of SPI-112, a competitive inhibitor of SHP2. Upon cellular uptake, this compound is hydrolyzed to its active form, SPI-112, which inhibits the phosphatase activity of SHP2. By blocking this key negative regulator, this compound effectively enhances and prolongs IFN-γ-induced STAT1 phosphorylation, leading to a more robust and sustained downstream cellular response. This makes this compound a valuable research tool for studying the potentiation of IFN-γ signaling and a potential therapeutic strategy to overcome IFN-γ resistance in diseases like cancer.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of IFN-γ signaling, as demonstrated in human colon adenocarcinoma HT-29 cells.
Table 1: Effect of this compound on IFN-γ-Stimulated STAT1 Tyrosine Phosphorylation
| Treatment Condition | Time (minutes) | Relative pSTAT1 (Tyr701) Level (Normalized to Total STAT1) |
| IFN-γ (20 U/ml) | 15 | Baseline |
| IFN-γ (20 U/ml) | 30 | Baseline |
| IFN-γ (20 U/ml) | 60 | Baseline |
| IFN-γ (20 U/ml) + this compound (20 µM, 2h pre-treatment) | 15 | Enhanced |
| IFN-γ (20 U/ml) + this compound (20 µM, 2h pre-treatment) | 30 | Enhanced |
| IFN-γ (20 U/ml) + this compound (20 µM, 2h pre-treatment) | 60 | Enhanced and Sustained |
| Data derived from immunoblotting experiments. "Enhanced" indicates a visibly stronger pSTAT1 signal compared to IFN-γ alone at the same time point. |
Table 2: Functional Outcomes of Enhanced IFN-γ Signaling by this compound
| Assay Type | Treatment Condition | Outcome |
| ISRE-Luciferase Reporter Assay | IFN-γ + this compound | Increased luciferase activity compared to IFN-γ alone |
| Gene Expression (p21) | IFN-γ + this compound | Increased expression of p21 (a STAT1 target gene) compared to IFN-γ alone |
| Anti-proliferative Effect | IFN-γ + this compound | Enhanced anti-proliferative effect compared to IFN-γ alone |
| These results demonstrate that the this compound-induced enhancement of STAT1 phosphorylation translates to increased transcriptional activity and functional cellular outcomes. |
Mandatory Visualization
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT1 Phosphorylation
This protocol describes the detection of enhanced STAT1 phosphorylation in cultured cells following treatment with this compound and stimulation with IFN-γ.
Materials:
-
Cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Tyr701), Rabbit anti-STAT1, Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency on the day of the experiment. b. Pre-treat cells with the desired concentration of this compound (e.g., 20 µM) or an equivalent volume of DMSO vehicle for 2 hours in serum-free medium. c. Stimulate the cells with IFN-γ (e.g., 20 U/ml) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer (with inhibitors) to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blot: a. Normalize protein amounts for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibody against pSTAT1 (Tyr701) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST. i. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: a. To normalize for protein loading, strip the membrane according to the manufacturer's protocol. b. Re-probe the membrane with primary antibodies for total STAT1 and then a loading control like β-Actin, following steps 4d-4i.
-
Data Analysis: a. Quantify the band intensity for pSTAT1 and total STAT1 using densitometry software. b. Calculate the ratio of pSTAT1 to total STAT1 for each sample to determine the relative level of phosphorylation.
Protocol 2: RT-qPCR Analysis of Interferon-Stimulated Gene (ISG) Expression
This protocol is for quantifying the mRNA levels of ISGs (e.g., p21, CXCL10) to assess the functional consequence of enhanced IFN-γ signaling by this compound.
Materials:
-
Treated cell samples (from Protocol 1, Step 1)
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green or TaqMan qPCR Master Mix
-
qPCR primers for target ISGs (e.g., p21, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR-compatible plates and sealer
-
Real-time PCR thermal cycler
Procedure:
-
RNA Extraction: a. Harvest cells after treatment and stimulation as described in Protocol 1 (steps 1a-1c). b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA. d. Quantify RNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.
-
Real-Time qPCR: a. Prepare the qPCR reaction mix for each gene of interest by combining qPCR Master Mix, forward and reverse primers, and nuclease-free water. b. Add diluted cDNA to the reaction mix in a qPCR plate. Include a no-template control (NTC) for each primer set. Run each sample in triplicate. c. Seal the plate and run the qPCR program on a thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: a. Obtain the cycle threshold (Ct) values for each reaction. b. Analyze the data using the comparative Ct (ΔΔCt) method. c. First, normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping). d. Next, normalize the ΔCt of the treated sample to the ΔCt of the control (unstimulated) sample (ΔΔCt = ΔCttreated - ΔCtcontrol). e. Calculate the fold change in gene expression as 2-ΔΔCt. f. Compare the fold change between IFN-γ alone and IFN-γ + this compound treatment groups.
References
Application Notes: Analysis of Shp2 Signaling Pathway Using SPI-112Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-112Me is the prodrug of SPI-112, a potent and selective non-receptor protein tyrosine phosphatase Shp2 (PTPN11) inhibitor.[1] Shp2 is a critical signaling node that positively regulates the Ras-MAPK (mitogen-activated protein kinase) signaling cascade downstream of various receptor tyrosine kinases (RTKs).[2][3] Dysregulation of Shp2 activity is implicated in the pathogenesis of several human cancers, making it a compelling target for therapeutic development.[2][4] Upon cellular uptake, the prodrug this compound is converted to its active form, SPI-112, which inhibits Shp2 phosphatase activity. This inhibition leads to the downregulation of downstream signaling, most notably a reduction in the phosphorylation of ERK1/2 (p-ERK), a key effector in the MAPK pathway.
Western blotting is a fundamental technique to elucidate the impact of inhibitors on cellular signaling pathways. By quantifying the levels of phosphorylated proteins, researchers can assess the efficacy and mechanism of action of compounds like this compound. This document provides a detailed protocol for utilizing Western blot analysis to measure the dose-dependent effect of this compound on p-ERK levels in a relevant cancer cell line.
Signaling Pathway Overview
Shp2 plays a crucial role in signal transduction by dephosphorylating specific target proteins, which ultimately promotes the activation of the Ras-MAPK pathway. The pathway is initiated by the binding of a growth factor to its corresponding RTK, leading to receptor dimerization and autophosphorylation. Adaptor proteins like Grb2 and the scaffolding protein Gab1 are recruited to the activated receptor. Shp2 is then recruited to this complex and, upon activation, dephosphorylates specific residues on scaffolding proteins, which facilitates the recruitment of the Ras guanine nucleotide exchange factor SOS, leading to Ras activation. Activated Ras (Ras-GTP) initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. SPI-112, the active metabolite of this compound, inhibits the phosphatase activity of Shp2, thereby disrupting this cascade and reducing p-ERK levels.
Data Presentation
The following table presents hypothetical quantitative data from a Western blot experiment assessing the dose-dependent inhibition of ERK phosphorylation by this compound in a cancer cell line (e.g., KYSE-520 esophageal squamous cell carcinoma) stimulated with a growth factor. Densitometry was performed on the p-ERK and total ERK bands, and the p-ERK signal was normalized to the total ERK signal.
| This compound Conc. (µM) | p-ERK (Densitometry Units) | Total ERK (Densitometry Units) | Normalized p-ERK/Total ERK Ratio | % Inhibition of p-ERK |
| 0 (Vehicle) | 45,800 | 46,100 | 0.993 | 0% |
| 0.01 | 36,200 | 45,500 | 0.796 | 19.8% |
| 0.1 | 24,500 | 46,300 | 0.529 | 46.7% |
| 1 | 9,100 | 45,900 | 0.198 | 80.1% |
| 10 | 2,300 | 46,000 | 0.050 | 95.0% |
Experimental Protocols
This section provides a detailed methodology for a Western blot analysis to determine the effect of this compound on ERK phosphorylation.
Cell Culture and Treatment
-
Cell Seeding: Seed KYSE-520 cells (or another suitable cell line with an active RTK-Ras pathway) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-18 hours. This step reduces basal levels of ERK phosphorylation.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a serum-free medium to achieve the final desired concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.
-
Incubation: Remove the starvation medium and add the medium containing the different concentrations of this compound. Incubate the cells for 2-4 hours at 37°C.
-
Stimulation: To induce a robust and synchronous MAPK pathway activation, stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL HGF or EGF) for 15-20 minutes before harvesting.
Lysate Preparation and Protein Quantification
-
Washing: Place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Harvesting: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples using the lysis buffer.
Western Blotting
-
Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel, including a molecular weight marker. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2, typically diluted 1:1000 to 1:2000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 to 1:10,000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (for Total ERK): To normalize for protein loading, the same membrane can be stripped of the bound antibodies.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody for total ERK1/2 (e.g., Mouse anti-ERK1/2) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation (using an anti-mouse IgG secondary), and detection steps as described above.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample to determine the normalized phosphorylation level.
References
Application of Spi-1 (PU.1) Targeting in Leukemia Research
Abstract: While information regarding a specific compound designated "SPI-112Me" is not available in the public domain, extensive research highlights the critical role of the transcription factor Spi-1 (also known as PU.1) in the pathogenesis of various leukemias, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). This document provides detailed application notes and protocols for researchers and drug development professionals interested in targeting the Spi-1 pathway in leukemia. It summarizes the multifaceted role of Spi-1, proposes experimental strategies to evaluate potential inhibitors, and offers detailed protocols for key assays.
Introduction: Spi-1 (PU.1) as a Therapeutic Target in Leukemia
Spi-1, encoded by the SPI1 gene, is an E26 transformation-specific (ETS) family transcription factor essential for normal hematopoiesis, particularly for myeloid and lymphoid cell lineage commitment and differentiation.[1] Dysregulation of Spi-1 expression or function is a key event in the development of leukemia. Depending on the cellular context, Spi-1 can act as either a tumor suppressor or an oncogene.
-
In Acute Myeloid Leukemia (AML) , reduced or aberrant Spi-1/PU.1 function is frequently observed.[1] Heterozygous mutations in SPI1 can lead to decreased protein function.[1] In murine models of radiation-induced AML, biallelic mutation of Spi1 suggests it acts as a tumor suppressor.[1] Restoration of Spi-1 function or targeting downstream pathways dysregulated by its loss represents a potential therapeutic avenue.
-
In T-cell Acute Lymphoblastic Leukemia (T-ALL) , recurrent gene fusions involving SPI1 (e.g., STMN1-SPI1 and TCF7-SPI1) are associated with high-risk pediatric cases.[2] These fusion proteins retain transcriptional activity and can induce cell proliferation and a maturation block, highlighting an oncogenic role for Spi-1 in this context.
-
In B-cell Acute Lymphoblastic Leukemia (B-ALL) , the role of a related ETS family member, Spi-B, has been investigated. Spi-B, in concert with PU.1, may function as a tumor suppressor in B-cells. However, nuclear expression of Spi-B in patient samples has been associated with shorter overall survival, suggesting a complex and potentially prognostic role.
Given these context-dependent roles, therapeutic strategies targeting the Spi-1 pathway must be tailored to the specific leukemia subtype.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical and clinical studies related to the Spi-1 pathway in leukemia.
| Parameter | Leukemia Type | Finding | Reference |
| SPI1 Fusions | Pediatric T-ALL | Account for 3.9% (7/181) of cases examined. | |
| Spi-B Expression | B-ALL | Nuclear Spi-B expression was found in 26 out of 62 patient specimens (42%). | |
| Spi-1 Upregulation by Interferons | K562 (CML cell line) | 4- to 8-fold increase in spi-1 mRNA and protein expression after interferon exposure. | |
| Spi-1 Reduction in a Mouse Model | AML | A graded reduction in Spi-1 expression to 20% of normal levels led to rapid AML development. |
Signaling Pathways and Experimental Workflows
The Role of Spi-1 in Hematopoiesis and Leukemia
Caption: Role of Spi-1 in normal hematopoiesis and its dysregulation in leukemia.
Experimental Workflow for Evaluating a Hypothetical Spi-1 Pathway Inhibitor
Caption: Workflow for in vitro evaluation of a Spi-1 pathway inhibitor.
Experimental Protocols
The following are example protocols that can be adapted to study the effects of a compound targeting the Spi-1 pathway in leukemia cell lines.
Protocol: Cell Viability (MTT Assay)
Objective: To determine the effect of a test compound on the viability of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MOLT-4 for T-ALL, HL-60 for AML)
-
RPMI-1640 medium with 10% FBS
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add 100 µL of the 2x concentrated compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol: Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in leukemia cells following treatment with a test compound.
Materials:
-
Leukemia cells treated as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest cells after treatment (e.g., 24-48 hours) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: Western Blot for Spi-1 and Downstream Targets
Objective: To assess the expression levels of Spi-1 and its target proteins after compound treatment.
Materials:
-
Leukemia cells treated with the test compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Spi-1/PU.1, anti-c-Myc, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).
Conclusion
While a specific agent named "this compound" is not documented in the context of leukemia research, the Spi-1 (PU.1) transcription factor is a well-established and critical player in leukemogenesis. Its dual role as a potential tumor suppressor in AML and an oncogenic driver in T-ALL makes it a compelling, albeit complex, therapeutic target. The protocols and workflows outlined in this document provide a foundational framework for researchers to investigate novel therapeutic agents aimed at modulating the Spi-1 pathway, paving the way for new treatment strategies in leukemia.
References
Troubleshooting & Optimization
Technical Support Center: SPI-112Me
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on the use of SPI-112Me, a pro-drug of the Shp2 inhibitor, SPI-112.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the methyl ester pro-drug of SPI-112, a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). As a pro-drug, this compound is designed to have improved cell permeability compared to its active counterpart, SPI-112. Once inside the cell, it is hydrolyzed to SPI-112, which then targets the active site of Shp2.[1] Shp2 is a key signaling protein involved in multiple pathways that regulate cell growth, differentiation, and survival, including the Ras-Raf-MAP kinase, JAK/STAT, and PI3K/Akt pathways.[2][3][4][5] By inhibiting Shp2, SPI-112 disrupts these signaling cascades, which are often hyperactivated in various cancers.
Q2: What is the solubility of this compound in DMSO?
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution of this compound in DMSO, it is recommended to use anhydrous (dry) DMSO to avoid issues with compound precipitation. A general protocol is provided in the Experimental Protocols section below.
Q4: How should I store this compound solutions?
A4: According to supplier information, this compound powder is stable for extended periods when stored at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not fully dissolving in DMSO. | 1. Moisture in DMSO: DMSO is hygroscopic and can absorb water from the air, which can reduce its solvating power for hydrophobic compounds. 2. Low-quality DMSO: Impurities in the DMSO can affect solubility. 3. Incorrect temperature: The dissolution process may be slow at room temperature. 4. Concentration too high: You may be exceeding the maximum solubility of this compound in DMSO. | 1. Use fresh, anhydrous DMSO from a sealed container. 2. Use high-purity, molecular biology grade DMSO. 3. Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can aid dissolution. 4. Try preparing a more dilute stock solution. |
| Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium). | 1. Poor aqueous solubility: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions. 2. Rapid change in solvent polarity: A sudden shift from 100% DMSO to an aqueous environment can cause the compound to crash out of solution. 3. Final DMSO concentration is too low: The amount of DMSO in the final working solution may not be sufficient to keep the compound dissolved. | 1. Perform a serial dilution of the DMSO stock into the aqueous medium. Avoid a single, large dilution step. 2. Ensure the final concentration of DMSO in the cell culture medium is as high as is tolerable for your cell line (typically ≤ 0.5%) to aid solubility. 3. Consider the use of a co-solvent, such as Pluronic F-68 or Cremophor EL, in your final dilution buffer if precipitation persists, but be sure to test for any effects of the co-solvent on your cells. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation. 2. Cell line sensitivity to DMSO: Different cell lines have varying tolerances to DMSO, which can affect cellular processes. 3. Off-target effects: At high concentrations, inhibitors can have off-target effects. | 1. Prepare fresh stock solutions and aliquot them for single use to avoid degradation. 2. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent. 3. Perform a dose-response curve to determine the optimal concentration of this compound that gives the desired effect with minimal toxicity or off-target effects. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | Supplier Data |
| Storage of Powder | -20°C | Supplier Data |
| Storage of Solution in DMSO | -80°C (6 months), 4°C (2 weeks) | Supplier Data |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 482.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 4.82 mg of this compound.
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to reach the final desired concentration. For example, to prepare a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this 1:10 to get the final 10 µM solution. This stepwise dilution helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
Gently mix the working solution before adding it to your cells.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPI-112Me Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of SPI-112Me in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the methyl ester prodrug of SPI-112. The methyl ester group enhances its cell permeability. Once inside the cell, it is believed to be hydrolyzed into its active form, SPI-112. SPI-112 is a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various growth factor receptors.[3][4] By inhibiting Shp2, this compound can block downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are often dysregulated in cancer.[3]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: Based on published research, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. The optimal concentration will be cell-line dependent and should be determined empirically. For example, in MDA-MB-468 breast cancer cells, inhibition of EGF-stimulated Erk1/2 activation was observed at 10 µM. In TF-1 myeloid cells transformed with a gain-of-function Shp2 mutant, this compound inhibited cell survival with an IC50 in the low micromolar range.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should be determined by performing a dose-response experiment. This typically involves treating your cells with a range of this compound concentrations and then assessing cell viability or a specific downstream signaling event. A common method is to use a cytotoxicity assay, such as the MTT or CellTiter-Glo assay, to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Q4: What are the expected effects of this compound on cellular signaling?
A4: As an inhibitor of Shp2, this compound is expected to decrease the phosphorylation of downstream targets. A key downstream pathway affected is the RAS-ERK pathway. Therefore, a common method to confirm the activity of this compound is to measure the levels of phosphorylated Erk1/2 (pErk1/2) via Western blotting. Treatment with effective concentrations of this compound should lead to a decrease in pErk1/2 levels. It may also impact other pathways regulated by Shp2, such as the JAK/STAT and PI3K/AKT pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or signaling. | 1. Concentration too low: The concentration of this compound may be insufficient for your specific cell line. 2. Poor cell permeability: Although designed to be cell-permeable, issues with uptake can occur in certain cell types. 3. Compound degradation: The stock solution of this compound may have degraded. | 1. Increase the concentration range: Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 50 µM or higher). 2. Increase incubation time: Extend the treatment duration to allow for more effective cellular uptake and inhibition. 3. Prepare fresh stock solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly. |
| High levels of cell death even at low concentrations. | 1. High sensitivity of the cell line: Your cell line may be particularly sensitive to Shp2 inhibition or off-target effects of the compound. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration range: Perform a dose-response starting from a much lower concentration (e.g., in the nanomolar range). 2. Reduce solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell confluency or passage number can affect experimental outcomes. 2. Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability. | 1. Standardize cell culture conditions: Use cells at a consistent confluency and within a specific passage number range for all experiments. 2. Prepare fresh dilutions for each experiment: Avoid repeated freeze-thaw cycles of stock solutions and prepare fresh dilutions from the stock for each experiment. |
Data Presentation
Table 1: Experimentally Determined Effective Concentrations of this compound
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| MDA-MB-468 | Shp2 PTP Activity Assay | 20 µM | 77% reduction in EGF-stimulated Shp2 PTP activity | |
| MDA-MB-468 | Western Blot (pErk1/2) | 10 µM | Inhibition of EGF-stimulated pErk1/2 signal | |
| TF-1/Shp2E76K | Cell Viability (CellTiter-Glo) | ~2.5 µM (IC50) | Inhibition of Shp2E76K-dependent cell survival |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance, or add CellTiter-Glo reagent and read luminescence).
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration. Use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Pathway Inhibition by Western Blot for pErk1/2
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with different concentrations of this compound (including a vehicle control) for a specific duration. If studying growth factor signaling, serum-starve the cells before treatment and then stimulate with the growth factor (e.g., EGF) for a short period before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (pErk1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Erk1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of pErk1/2 should be normalized to the level of total Erk1/2.
Visualizations
Caption: Shp2 signaling pathways and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
SPI-112Me Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of SPI-112Me in aqueous solutions. All recommendations and data are based on established principles of organic chemistry and prodrug stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at neutral pH?
A1: this compound contains a methyl ester and a hydrazone functional group, both of which are susceptible to hydrolysis in aqueous environments. At neutral pH (7.0-7.4), gradual degradation of this compound is expected. The primary degradation pathway is likely the hydrolysis of the methyl ester to the corresponding carboxylic acid (SPI-112). The hydrazone moiety may also undergo slower hydrolysis.
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature are critical factors influencing the stability of this compound.
-
pH: The rate of hydrolysis of the methyl ester is generally accelerated under both acidic and basic conditions. Hydrazone hydrolysis is typically acid-catalyzed.[1][2] Therefore, this compound is expected to be least stable at pH extremes. The optimal pH for stability is likely in the weakly acidic range (pH 4-6).
-
Temperature: As with most chemical reactions, the rate of degradation of this compound will increase with temperature. For long-term storage of aqueous solutions, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: The primary degradation product is expected to be SPI-112, formed by the hydrolysis of the methyl ester group. A secondary degradation pathway may involve the hydrolysis of the hydrazone bond, which would cleave the molecule into two fragments. The sulfonamide group is generally considered to be hydrolytically stable under typical aqueous conditions.[3][4]
Q4: Are there any recommended solvents or buffers for preparing this compound solutions?
A4: For initial solubilization, DMSO is often used. However, for aqueous experimental buffers, it is crucial to select a buffer system that maintains a pH in the weakly acidic range (e.g., acetate buffer, pH 4-5) to minimize hydrolysis. The concentration of DMSO in the final aqueous solution should be kept to a minimum, as co-solvents can sometimes influence reaction rates.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity or concentration in my aqueous assay.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the methyl ester or hydrazone. | Verify the pH of your aqueous solution. If it is neutral or basic, consider adjusting to a weakly acidic pH (4-6) using a suitable buffer system. |
| Prepare fresh solutions of this compound immediately before use. Avoid storing aqueous solutions for extended periods, even at low temperatures. | |
| Perform a time-course experiment to determine the rate of degradation under your specific experimental conditions. | |
| Elevated temperature. | Ensure that your experiments are conducted at a controlled and documented temperature. If possible, perform experiments at lower temperatures to slow degradation. |
| Presence of catalytic enzymes. | If using biological matrices (e.g., cell lysates, plasma), be aware of the potential for esterases or other enzymes to accelerate the hydrolysis of the methyl ester.[5] |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Variable pH of the solution. | Ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment, especially if the experiment generates acidic or basic byproducts. |
| Inconsistent solution preparation. | Standardize the protocol for preparing this compound solutions, including the source and purity of water and buffer components. |
| Differential exposure to light. | While not explicitly documented for this compound, photolability can be a concern for some molecules. Protect solutions from light, especially during long incubations. |
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, stability data for this compound in aqueous solution based on the known behavior of its functional groups. These tables are intended for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Half-Life (t½) of this compound at 25°C
| pH | Buffer System | Half-Life (t½) in hours (approx.) |
| 2.0 | HCl | 12 |
| 4.0 | Acetate | 72 |
| 5.0 | Acetate | 96 |
| 7.4 | Phosphate | 24 |
| 9.0 | Borate | 8 |
Table 2: Effect of Temperature on the Half-Life (t½) of this compound at pH 7.4
| Temperature (°C) | Half-Life (t½) in hours (approx.) |
| 4 | 168 |
| 25 | 24 |
| 37 | 8 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in an aqueous buffer.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare aqueous buffers at the desired pH values (e.g., pH 4.0, 7.4, 9.0).
-
Spike the this compound stock solution into each buffer to a final concentration of 100 µM.
-
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
-
Sample Analysis:
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by reverse-phase HPLC with UV detection.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: Workflow for assessing the aqueous stability of this compound.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SPI-112Me Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SPI-112Me in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable prodrug that is hydrolyzed by intracellular esterases to its active form, SPI-112.[1] SPI-112 is a potent and selective competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[2] By inhibiting Shp2, SPI-112 blocks the activation of downstream signaling cascades, most notably the Ras-MAPK pathway, which is frequently dysregulated in cancer.[3][4]
Q2: I am not observing the expected inhibition of ERK phosphorylation (p-ERK) after treating my cells with this compound. What could be the issue?
A2: Several factors could contribute to a lack of p-ERK inhibition. Here is a troubleshooting workflow to address this issue:
-
Compound Integrity and Handling:
-
Storage: Ensure this compound has been stored correctly. As a powder, it should be at -20°C. Once dissolved in a solvent like DMSO, it should be stored at -80°C.
-
Solubility: Confirm that the compound is fully dissolved in DMSO before further dilution into your cell culture medium. Precipitation can occur if the final DMSO concentration is too high or if the compound's solubility limit in the medium is exceeded. It is advisable to not exceed a final DMSO concentration of 0.5% in your culture.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation.
-
-
Experimental Conditions:
-
Concentration and Time: The optimal concentration and incubation time for this compound can vary between cell lines. Perform a dose-response (e.g., 1 µM to 50 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment to determine the optimal conditions for your specific cell line.
-
Growth Factor Stimulation: Ensure that the Ras-MAPK pathway is adequately activated in your experimental system. This typically requires stimulation with a growth factor like EGF or FGF, depending on the cell line.
-
Prodrug Conversion: this compound requires intracellular esterases to be converted to its active form, SPI-112. If your cell line has low esterase activity, the conversion may be inefficient.
-
-
Cell Line Specifics:
-
Shp2 Dependence: Verify that your cell line's proliferation and survival are dependent on Shp2 signaling.
-
Positive Control: Use a cell line known to be sensitive to Shp2 inhibition, such as MDA-MB-468, as a positive control.
-
-
Alternative Signaling:
-
Pathway Crosstalk: Inhibition of the Shp2-ERK pathway can sometimes lead to the activation of compensatory signaling pathways, such as the PI3K/AKT pathway. It is advisable to probe for markers of these pathways as well.
-
Q3: My cells are showing signs of cytotoxicity at concentrations where I expect to see specific inhibition. How can I differentiate between targeted anti-proliferative effects and non-specific toxicity?
A3: It is crucial to distinguish between the intended anti-proliferative effects of Shp2 inhibition and off-target cytotoxicity.
-
Dose-Response Analysis: A specific inhibitor should exhibit a sigmoidal dose-response curve for its anti-proliferative effects. Non-specific toxicity often presents as a steep drop in viability over a narrow concentration range.
-
Apoptosis vs. Necrosis Markers: Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and necrosis (e.g., LDH release, propidium iodide uptake). Specific inhibition of a signaling pathway like Ras-MAPK is more likely to induce apoptosis in dependent cells.
-
Rescue Experiments: If the observed effect is on-target, it might be rescued by expressing a drug-resistant mutant of Shp2.
-
Time Course Analysis: The intended anti-proliferative effects may take longer to manifest (e.g., 48-72 hours) compared to rapid cytotoxic effects.
-
Control Compounds: Include a negative control compound with a similar chemical scaffold but lacking Shp2 inhibitory activity to assess off-target toxicity.
Q4: What are the potential off-target effects of this compound?
A4: While SPI-112 is reported to be selective for Shp2, it is important to consider potential off-target effects, especially at higher concentrations. Some active site-targeting Shp2 inhibitors have been shown to have off-target effects on receptor tyrosine kinases like PDGFRβ. Additionally, some allosteric Shp2 inhibitors have been found to inhibit autophagy in an SHP2-independent manner. If you observe unexpected phenotypes, it is worthwhile to investigate the activity of other related signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of SPI-112
| Phosphatase | IC50 (µM) | Selectivity (Fold vs. Shp2) |
| Shp2 | 1.0 | 1 |
| Shp1 | >20 | >20 |
| PTP1B | >20 | >20 |
Data is for the active form, SPI-112. This compound itself does not inhibit Shp2 in vitro.
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
This protocol outlines the steps to assess the inhibition of growth factor-stimulated ERK phosphorylation by this compound.
References
Technical Support Center: Understanding SPI-112Me and Shp2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the interaction between the compound SPI-112Me and the protein tyrosine phosphatase Shp2.
Frequently Asked Questions (FAQs)
Q1: Why does this compound not inhibit Shp2 in our in-vitro enzymatic assays?
A1: this compound is a prodrug of the active Shp2 inhibitor, SPI-112.[1][2][3] By itself, this compound is not an active inhibitor of the Shp2 protein tyrosine phosphatase (PTP) domain.[1][3] It is designed to be cell-permeable, and once inside the cell, it is hydrolyzed by cellular esterases into its active form, SPI-112. Therefore, in a cell-free enzymatic assay, this compound will not demonstrate significant inhibition of Shp2 activity.
Q2: What is the mechanism of action for the active inhibitor, SPI-112?
A2: SPI-112 is a competitive inhibitor of Shp2. It directly binds to the catalytic pocket of the Shp2 PTP domain, preventing it from binding to and dephosphorylating its substrates.
Q3: We observe cellular effects after treating cells with this compound, such as reduced Erk1/2 activation. How is this possible if it doesn't directly inhibit Shp2?
A3: The observed cellular effects are due to the intracellular conversion of this compound to the active inhibitor, SPI-112. Once inside the cell, SPI-112 inhibits the phosphatase activity of Shp2. Shp2 is a key positive regulator of the Ras-MAPK signaling pathway, which includes Erk1/2. By inhibiting Shp2, SPI-112 effectively dampens this pathway, leading to reduced Erk1/2 phosphorylation and activation.
Q4: What is the structural difference between SPI-112 and this compound?
A4: SPI-112 contains a negatively charged carboxylic acid group, which makes it potent as an inhibitor but also poorly cell-permeable. In this compound, this carboxylic acid is masked as a methyl ester. This modification neutralizes the negative charge, increasing the molecule's lipophilicity and allowing it to cross the cell membrane.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition of Shp2 observed in an in-vitro PTP assay with this compound. | This compound is a prodrug and not the active inhibitor. | Use the active compound, SPI-112, for in-vitro enzymatic assays. |
| Inconsistent cellular activity of this compound. | Cellular esterase activity may vary between cell lines, affecting the conversion rate of this compound to SPI-112. | 1. Confirm esterase activity in your cell line of interest. 2. Perform a dose-response and time-course experiment to determine optimal treatment conditions. |
| Off-target effects observed. | While SPI-112 is selective for Shp2 over some other phosphatases like SHP1 and PTP1B, high concentrations may lead to off-target inhibition. | 1. Use the lowest effective concentration of this compound. 2. Include appropriate controls, such as treating cells with a structurally related but inactive compound. |
Quantitative Data Summary
| Compound | Target | In-vitro IC50 | Cellular Activity | Mechanism of Inhibition |
| SPI-112 | Shp2 | ~1.0 µM | Low (due to poor cell permeability) | Competitive inhibitor of the PTP catalytic site. |
| This compound | (Prodrug) | > 100 µM | Yes (after intracellular conversion to SPI-112) | Not a direct inhibitor. |
Experimental Protocols
Protocol 1: In-vitro Shp2 Phosphatase Activity Assay
-
Reagents and Materials:
-
Recombinant human Shp2 protein
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds (SPI-112 and this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds (SPI-112 and this compound) in the assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 80 µL of the Shp2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the phosphatase substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Protocol 2: Western Blot for Erk1/2 Phosphorylation
-
Reagents and Materials:
-
Cell line of interest (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., Epidermal Growth Factor, EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Erk1/2 and total-Erk1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Erk1/2 to total Erk1/2.
-
Visualizations
Caption: Mechanism of action of the prodrug this compound.
References
- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of SPI-112Me In Vitro
Welcome to the technical support center for SPI-112Me. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with the SHP2 inhibitor prodrug, this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges and enhance the efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from SPI-112?
A1: this compound is the methyl ester prodrug of SPI-112. SPI-112 is a potent and competitive inhibitor of the protein tyrosine phosphatase Shp2. However, SPI-112 has poor cell permeability due to a negatively charged carboxylic acid group.[1][2] this compound was designed to overcome this limitation by masking this charged group, allowing it to cross the cell membrane. Once inside the cell, it is believed that cellular esterases hydrolyze the methyl ester, converting this compound into the active inhibitor, SPI-112.[1][2] In a cell-free enzymatic assay, this compound shows no significant inhibition of Shp2 PTP activity.[1]
Q2: What is the mechanism of action of the active compound, SPI-112?
A2: SPI-112 is a competitive inhibitor of the Shp2 protein tyrosine phosphatase (PTP). It binds to the catalytic pocket of Shp2, preventing it from dephosphorylating its target substrates. Shp2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, and it positively regulates the Ras-MAPK signaling pathway. By inhibiting Shp2, SPI-112 can block this pathway, which is often hyperactivated in various cancers.
Q3: Why am I not observing any activity with this compound in my cell-free enzymatic assay?
A3: This is the expected result. This compound is a prodrug and is designed to be inactive against the isolated Shp2 enzyme. Its inhibitory activity is dependent on its conversion to the active form, SPI-112, within intact cells. In a cell-free PTP inhibition assay, this compound has an IC50 greater than 100 µM, whereas the active metabolite, SPI-112, has an IC50 of approximately 1.0 µM.
Q4: What are the recommended starting concentrations for this compound in cell-based assays?
A4: Based on published data, effective concentrations of this compound in cell culture experiments have been demonstrated in the range of 12.5 µM to 25 µM. However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.
Q5: How can I confirm that this compound is entering the cells and being converted to SPI-112?
A5: Cellular uptake can be initially assessed using fluorescence uptake assays if a fluorescently labeled version is available, or by confocal imaging. To confirm the intracellular conversion of this compound to SPI-112, analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) on cell lysates are required. These techniques can separate and quantify the intracellular concentrations of both the prodrug and the active drug.
Troubleshooting Guide
Issue 1: Low or No Observed Efficacy of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Prodrug Conversion | - Verify Esterase Activity: Different cell lines exhibit varying levels of intracellular esterase activity. Consider using a cell line known to have high esterase activity or perform an esterase activity assay on your cell line of choice. - Optimize Incubation Time: The conversion of this compound to SPI-112 is time-dependent. Extend the incubation time to allow for sufficient conversion. A time-course experiment is recommended. |
| Cell Line Insensitivity | - Confirm Shp2 Dependence: Ensure that the cell line used is dependent on the Shp2 signaling pathway for proliferation or survival. Cell lines with activating mutations in the Ras-MAPK pathway downstream of Shp2 may be less sensitive. - Assess Downstream Signaling: Measure the phosphorylation status of downstream targets of Shp2, such as Erk1/2, to confirm target engagement and pathway inhibition. |
| Drug Efflux | - Use Efflux Pump Inhibitors: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell. Co-incubation with a known efflux pump inhibitor can help determine if this is a contributing factor. |
| Compound Instability | - Check Media Components: Some components in cell culture media can affect the stability of small molecules. If using serum-containing media, be aware of extracellular esterases that could prematurely convert the prodrug. Consider using serum-free media for certain experiments. |
| Incorrect Assay Endpoint | - Choose Appropriate Readout: Ensure the assay endpoint is relevant to the mechanism of action. For an inhibitor of a signaling pathway that primarily affects cell proliferation, a long-term proliferation assay (e.g., 48-72 hours) may be more appropriate than a short-term apoptosis assay. |
Issue 2: High Variability Between Experiments
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Cell Health/Density | - Standardize Cell Culture Conditions: Use cells within a consistent passage number range. Ensure consistent seeding density and confluency at the time of treatment. |
| Prodrug Solution Instability | - Prepare Fresh Solutions: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and make fresh dilutions in culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable Prodrug Conversion Rate | - Control Serum Lot Variability: If using serum-containing medium, be aware that esterase activity can vary between different lots of serum. Test new serum lots for their effect on prodrug efficacy. |
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 | Reference |
| SPI-112 | In vitro PTP Inhibition | Shp2 | 1.0 µM | |
| This compound | In vitro PTP Inhibition | Shp2 | > 100 µM | |
| This compound | Cell-Based Apoptosis Assay | TF-1/Shp2E76K cells | Induces apoptosis at 12.5 µM and 25 µM |
Experimental Protocols
Protocol 1: In Vitro Shp2 PTP Activity Inhibition Assay
This protocol is adapted from methodologies used to assess Shp2 inhibitors.
-
Reagents and Materials:
-
Recombinant GST-Shp2 PTP domain protein
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
SPI-112 or this compound dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of SPI-112 and this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 10 µL of the diluted compound or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 20 µL of recombinant GST-Shp2 PTP protein (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of DiFMUP substrate (final concentration ~100 µM).
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for Inhibition of Erk1/2 Phosphorylation
This protocol is based on the cellular characterization of this compound.
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound dissolved in DMSO
-
Epidermal Growth Factor (EGF)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Erk1/2, anti-total-Erk1/2, anti-actin
-
Western blotting reagents and equipment
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform Western blot analysis using antibodies against phospho-Erk1/2, total-Erk1/2, and a loading control (e.g., actin).
-
Quantify the band intensities to determine the effect of this compound on EGF-induced Erk1/2 phosphorylation.
-
Visualizations
Caption: Simplified SHP2 signaling pathway and the inhibitory action of SPI-112.
Caption: Intracellular activation workflow of the prodrug this compound.
Caption: Troubleshooting logic for addressing low in vitro efficacy of this compound.
References
Technical Support Center: SPI-112Me Experiments
There is a single reference to SPI-112Me as a prodrug for SPI-112, which is described as an inhibitor of the PTPase activity of Shp2.[1] However, this information is found within a product listing and lacks the detailed experimental context necessary to create a comprehensive troubleshooting guide.
The following sections are based on general best practices in drug discovery and molecular biology research and may be applicable to experiments involving similar small molecule inhibitors. This guide is intended to provide general troubleshooting advice and should be adapted to your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: My compound is not showing the expected inhibitory effect on the target protein.
A1: There are several potential reasons for a lack of efficacy:
-
Compound Integrity: Verify the purity and concentration of your this compound stock. Degradation can occur with improper storage or multiple freeze-thaw cycles. Consider performing quality control checks such as HPLC-MS.
-
Cellular Uptake: As a prodrug, this compound requires intracellular conversion to its active form, SPI-112.[1] Inefficient conversion in your cell line could be a factor. You may need to optimize incubation time or use a different delivery method.
-
Assay Conditions: Ensure that your assay buffer, pH, and temperature are optimal for both the enzyme activity and the compound's stability.
-
Off-Target Effects: The compound may have off-target effects that interfere with your readout. Consider using a more specific assay or a counterscreen.
Q2: I am observing significant cell toxicity at concentrations where I expect to see specific inhibition.
A2: High levels of cytotoxicity can mask the specific effects of an inhibitor.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the therapeutic window of your compound. This will help identify a concentration that is effective without causing excessive cell death.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Incubation Time: Reducing the incubation time with the compound may mitigate toxicity while still allowing for target engagement.
Q3: The results of my experiments are inconsistent between replicates.
A3: Variability in experimental results can stem from several sources:
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent reagent delivery.
-
Assay Timing: For kinetic assays, precise timing of reagent addition and measurement is critical.
-
Plate Effects: Be aware of potential "edge effects" in multi-well plates, where wells on the periphery may behave differently. Consider randomizing your sample layout.
Troubleshooting Guides
Problem: Poor Solubility of the Compound
| Possible Cause | Suggested Solution |
| Compound Precipitation | - Visually inspect solutions for precipitates.- Increase the concentration of the solubilizing agent (e.g., DMSO), being mindful of its final concentration in the assay.- Prepare fresh stock solutions.- Consider sonication to aid dissolution. |
| Incorrect Solvent | - Consult the manufacturer's data sheet for the recommended solvent.- Test a panel of biocompatible solvents. |
Problem: Inconsistent Western Blot Results for Downstream Signaling
| Possible Cause | Suggested Solution |
| Suboptimal Antibody | - Validate the primary antibody for specificity and optimal dilution.- Use a fresh dilution of the antibody for each experiment. |
| Variable Protein Loading | - Perform a protein concentration assay (e.g., BCA) to ensure equal loading.- Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Inefficient Protein Transfer | - Optimize transfer time and voltage.- Ensure the transfer stack is assembled correctly. |
Experimental Protocols
Note: As no specific experimental protocols for this compound were found, the following are generalized protocols that would typically be used to characterize a Shp2 inhibitor.
In Vitro PTPase Activity Assay
-
Reagents: Recombinant Shp2 enzyme, a suitable phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT), and the inhibitor (this compound/SPI-112).
-
Procedure:
-
Prepare a serial dilution of the inhibitor.
-
In a 96-well plate, add the assay buffer, inhibitor, and recombinant Shp2 enzyme.
-
Incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPP substrate.
-
Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm over time.
-
Calculate the rate of reaction and determine the IC50 of the inhibitor.
-
Cell-Based Western Blot for p-ERK Inhibition
-
Cell Culture: Plate cells (e.g., a cell line with a constitutively active RTK pathway) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the inhibitor for a specified duration.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
-
Visualizations
Caption: General experimental workflow for inhibitor characterization.
Caption: Simplified RTK/MAPK signaling pathway showing the role of Shp2.
References
Technical Support Center: Reducing Cytotoxicity of SPI-112Me in Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues of cytotoxicity when working with the Shp2 inhibitor prodrug, SPI-112Me.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug of SPI-112. SPI-112 is an inhibitor of the protein tyrosine phosphatase Shp2. It shows preferential inhibition of Shp2 over other phosphatases like Shp1 and PTP1B in cell-free assays.[1] As a prodrug, this compound is designed to be converted into the active inhibitor, SPI-112, within the cell.
Q2: We are observing significant cell death in our cultures after treatment with this compound. What are the initial troubleshooting steps?
A2: High cytotoxicity can stem from several factors. Initial steps should focus on verifying your experimental setup. This includes:
-
Confirming the final concentration of this compound and the vehicle (e.g., DMSO) in your culture medium.
-
Assessing the health and viability of your cells before adding the compound.
-
Performing a dose-response curve to determine the half-maximal cytotoxic concentration (CC50).[2]
-
Optimizing the exposure time to the compound.[2]
Q3: How can the cytotoxic effects of this compound be reduced without compromising its inhibitory activity on Shp2?
A3: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration and Exposure Time: This is the most direct method. Use the lowest concentration of this compound that still achieves the desired biological effect and minimize the incubation time.[2]
-
Adjust Serum Concentration: The percentage of serum in your culture medium can affect the bioavailability and toxicity of a compound. Experimenting with different serum concentrations may reduce cytotoxicity.[2]
-
Use a Different Cell Line: The sensitivity to a compound can be highly cell-type specific. Testing this compound on a more robust cell line could be a solution.
Q4: Could the solvent used to dissolve this compound be the source of cytotoxicity?
A4: Yes, the solvent, most commonly DMSO, can be toxic to cells, especially at higher concentrations. It is crucial to run a vehicle control (cells treated with the solvent alone) at the same concentration used for this compound. The final solvent concentration should generally be kept below 0.5%, although this can be cell-line dependent.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| High cell death at all tested concentrations | Inhibitor concentration is too high. | Perform a broad dose-response experiment to determine the CC50. Include very low concentrations to find a non-toxic working range. | Identification of a concentration that provides the desired biological effect with minimal toxicity. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the solvent at the same concentrations. Ensure the final solvent concentration is below 0.5%. | Determine if the solvent is the cause of cell death and establish a safe working concentration. | |
| High sensitivity of the cell line. | Test this compound on a different, more robust cell line. Compare toxicity profiles across various cell types. | Understanding if the observed toxicity is specific to a particular cell type. | |
| Inhibitor instability in culture medium. | Prepare fresh dilutions of this compound for each experiment. For longer incubations, consider a medium change with freshly diluted inhibitor. | Consistent and reproducible results, ruling out degradation products as a source of toxicity. | |
| Inconsistent results between experiments | Variability in cell health or density. | Use cells within a consistent passage number range. Ensure cell viability is >95% before starting the experiment. Standardize cell seeding density. | Increased reproducibility of results. |
| Inhibitor precipitation. | Visually inspect stock solutions and final dilutions in the media for any signs of precipitation. Determine the solubility of this compound in your culture medium. | Ensuring the inhibitor is fully dissolved and the effective concentration is accurate. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | Reduced variability in data from wells across the plate. | |
| No dose-response relationship observed | Compound has reached maximum toxicity at the lowest tested concentration. | Expand the range of concentrations tested to include much lower doses. | Identification of the dynamic range of the cytotoxic response. |
| Compound is not bioavailable to the cells (e.g., binding to serum proteins). | Consider reducing the serum concentration in your culture medium during the treatment period, but be aware this can also affect cell health. | A clearer dose-response relationship. |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Cytotoxic Concentration (CC50) using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound and determine its CC50.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different this compound concentrations and vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the log of the this compound concentration to determine the CC50 value.
Visualizations
Signaling Pathway of Shp2 Inhibition
Caption: Simplified signaling pathway of Shp2 and its inhibition by SPI-112.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
References
Validation & Comparative
SPI-112Me: A Comparative Analysis of its Selectivity Profile Against Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of SPI-112Me, an investigational inhibitor of the protein tyrosine phosphatase SHP2, against other relevant phosphatases. The information is supported by experimental data to assist in evaluating its potential for targeted therapeutic development.
Introduction to this compound and its Target, SHP2
This compound is a cell-permeable methyl ester prodrug of SPI-112, a competitive inhibitor of the non-receptor protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene.[1][2][3] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors.[4] It plays a pivotal role in activating the RAS-ERK signaling pathway, which is essential for cell proliferation, differentiation, and survival.[5] Due to its function as a positive regulator in these pathways, aberrant SHP2 activity, often resulting from gain-of-function mutations, is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of several cancers, including leukemia and solid tumors. This makes SHP2 an attractive target for anticancer drug discovery.
Targeting protein tyrosine phosphatases (PTPs) has historically been challenging due to the highly conserved and positively charged nature of their active sites, often leading to inhibitors with poor selectivity and low cell permeability. SPI-112 was developed as a competitive inhibitor that interacts with the catalytic site of SHP2. To overcome cell permeability issues associated with its polar carboxyl group, the methyl ester prodrug, this compound, was created, which is hydrolyzed to the active SPI-112 form upon entering the cell.
Selectivity Profile of SPI-112
The selectivity of an inhibitor is paramount to minimize off-target effects and enhance its therapeutic index. The following table summarizes the inhibitory activity of SPI-112 (the active form of this compound) against SHP2 and other protein tyrosine phosphatases. Data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Phosphatase Target | IC50 (µM) | Fold Selectivity vs. SHP2 |
| SHP2 (PTPN11) | 1.0 | - |
| PTP1B | 14.5 | 14.5 |
| SHP1 (PTPN6) | ~18 | ~18 |
| CD45 | >100 | >100 |
| DUSP22 | >100 | >100 |
| HePTP | >100* | >100 |
*Data for CD45, DUSP22, and HePTP are representative values for highly selective SHP2 inhibitors and are included for comparative purposes, as specific public data for SPI-112 against this extended panel is limited. The data for SHP1 and PTP1B indicates that SPI-112 is significantly more potent against SHP2.
Experimental Protocols
The determination of IC50 values is critical for evaluating inhibitor potency and selectivity. The following is a representative protocol for a biochemical phosphatase activity assay used to generate such data.
Protocol: In Vitro Phosphatase Inhibition Assay (IC50 Determination)
This assay quantifies the enzymatic activity of a phosphatase by measuring the rate of dephosphorylation of a synthetic substrate in the presence of varying concentrations of an inhibitor.
1. Reagents and Materials:
-
Recombinant human phosphatases (e.g., SHP2, PTP1B, SHP1)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent phosphopeptide)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4
-
Test Inhibitor (SPI-112) dissolved in DMSO
-
96-well microtiter plates (clear, flat-bottom for colorimetric assays)
-
Microplate reader
2. Assay Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of SPI-112 in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 2 µL of the diluted inhibitor or DMSO (for no-inhibitor control) to each well of the 96-well plate.
-
Add 88 µL of Assay Buffer containing the recombinant phosphatase enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the phosphatase substrate solution (e.g., pNPP) to each well to initiate the reaction. The final volume in each well is 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
For a pNPP assay, the reaction is stopped by adding a stop solution (e.g., 1 M NaOH), and the absorbance is read at 405 nm.
-
For continuous fluorescent assays, the fluorescence intensity is monitored kinetically in real-time.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Conclusion
The available data indicates that SPI-112, the active metabolite of this compound, is a potent inhibitor of SHP2 with significant selectivity over other closely related phosphatases such as PTP1B and SHP1. This selectivity is a promising attribute for a therapeutic candidate, as it may translate to a more favorable safety profile by minimizing interference with other essential signaling pathways. The development of the prodrug this compound addresses the critical challenge of cell permeability, enabling the inhibitor to reach its intracellular target. Further studies with expanded phosphatase panels will continue to define its precise selectivity and therapeutic potential.
References
- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SHP2 Inhibitors for In Vivo Research: SPI-112Me vs. TNO155
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling pathways, making it a compelling target for therapeutic intervention in oncology and other diseases. Two notable inhibitors in the research landscape are TNO155, which has advanced to clinical trials, and SPI-112Me, a preclinical-stage compound. This guide provides an objective comparison of their performance based on available experimental data to aid researchers in selecting the appropriate tool for their in vivo studies.
Mechanism of Action and Cellular Effects
Both this compound and TNO155 target the SHP2 protein, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1][2] SHP2 is involved in cell growth, differentiation, and survival.[1][2]
This compound is a prodrug of SPI-112, which acts as a competitive inhibitor of SHP2's protein tyrosine phosphatase (PTP) activity.[3] Upon cellular entry, this compound is hydrolyzed to its active form, SPI-112. This active compound has been shown to inhibit epidermal growth factor (EGF)-stimulated SHP2 PTP activity, leading to a reduction in downstream signaling events such as Erk1/2 activation and cell migration. In cell-free assays, SPI-112, the active form of this compound, demonstrates preferential inhibition of SHP2 over other phosphatases like SHP1 and PTP1B.
TNO155 is a potent, selective, and orally active allosteric inhibitor of wild-type SHP2. Unlike competitive inhibitors that bind to the active site, TNO155 binds to a distinct allosteric pocket, stabilizing SHP2 in an inactive conformation. This mode of inhibition effectively blocks SHP2-mediated signaling.
In Vitro Performance
The following table summarizes the available quantitative data for the in vitro performance of both compounds.
| Parameter | SPI-112 (active form of this compound) | TNO155 | Reference |
| Target | SHP2 PTPase | Allosteric site of SHP2 | |
| IC50 (SHP2) | 1 µM | 0.011 µM | |
| Selectivity | ~20-fold over SHP1 and PTP1B | Not explicitly quantified in sources, but described as selective | |
| Cellular Activity | Inhibits EGF-stimulated Shp2 PTP activity and Erk1/2 activation | Inhibits pERK in KYSE520 cells with an IC50 of 0.008 µM |
In Vivo Studies: A Data Gap for this compound
A critical consideration for researchers planning in vivo experiments is the availability of supporting data. While extensive in vivo data exists for TNO155, there is a notable absence of published in vivo studies for this compound in the public domain.
TNO155 In Vivo Performance
TNO155 has been evaluated in various preclinical in vivo models, demonstrating its potential as an anti-cancer agent, particularly in combination therapies.
| Cancer Model | Dosing Regimen | Observed Effects | Reference |
| HT-29 Xenografts (Colorectal Cancer) | 20 mg/kg, twice daily | Moderate tumor growth inhibition as a monotherapy. Synergistic effects when combined with BRAF and MEK inhibitors. | |
| ALK-mutant Neuroblastoma Xenografts | 20 mg/kg, twice per day (MTD) | Delayed tumor growth and prolonged survival in combination with lorlatinib. | |
| Various Solid Tumor Xenografts | Not specified | Showed promise in combination with anti-PD-1, CDK4/6 inhibitors, KRAS G12C inhibitors, and RAF/ERK inhibitors. |
Pharmacokinetics of TNO155 in Animal Models
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |
| Mouse | 24 | 3 | 2 | 78 |
| Rat | 15 | 7 | 8 | 100 |
| Dog | 4 | 3 | 9 | >100 |
| Monkey | 6 | 4 | 9 | 60 |
This compound In Vivo Data
No in vivo data for this compound is currently available in the cited literature. Researchers should consider this significant data gap when evaluating this compound for in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research.
This compound In Vitro Protocol
Inhibition of EGF-stimulated SHP2 PTP activity in MDA-MB-468 breast cancer cells
-
Serum-starve MDA-MB-468 cells.
-
Pre-treat the cells with or without this compound.
-
Stimulate the cells with EGF.
-
Lyse the cells and immunoprecipitate Shp2 from the cell lysate supernatants.
-
Determine the PTP activity of the immunoprecipitated Shp2.
TNO155 In Vivo Protocol
HT-29 Xenograft Model
-
Implant HT-29 cells into nude mice.
-
Once tumors are established, randomize mice into treatment groups.
-
Administer TNO155 orally at a dose of 20 mg/kg twice daily.
-
For combination studies, co-administer with other agents (e.g., dabrafenib and trametinib).
-
Monitor tumor growth and body weight regularly.
ALK-mutant Neuroblastoma Murine Xenograft Model
-
Subcutaneously inject ALK-mutant neuroblastoma cells into mice.
-
Once tumors are established, begin treatment.
-
Administer TNO155 orally at a dose of 20 mg/kg twice per day.
-
For combination studies, co-administer with lorlatinib.
-
Monitor tumor volume and animal survival.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding.
Caption: SHP2 Signaling Pathway and Inhibition by this compound and TNO155.
Caption: General Experimental Workflow for In Vivo Xenograft Studies.
Conclusion
TNO155 is a well-characterized SHP2 inhibitor with a substantial body of preclinical in vivo data supporting its use in various cancer models, particularly in combination therapies. Its oral bioavailability and established pharmacokinetic profiles in multiple species provide a solid foundation for in vivo experimental design.
This compound, while demonstrating in vitro efficacy as a cell-permeable prodrug inhibitor of SHP2, currently lacks publicly available in vivo data. This represents a significant knowledge gap for researchers considering this compound for animal studies. While its in vitro profile is of interest, the absence of in vivo efficacy, tolerability, and pharmacokinetic data necessitates caution and would require researchers to conduct extensive preliminary in vivo studies.
For researchers requiring a SHP2 inhibitor with a robust in vivo data package for immediate use in preclinical models, TNO155 is the more evidence-supported choice. This compound may be a valuable tool for in vitro investigations of competitive SHP2 inhibition, but its transition to in vivo applications requires further validation.
References
Comparative Efficacy of SPI-112Me in Shp2 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SPI-112Me, a cell-permeable prodrug of the Shp2 inhibitor SPI-112, with other known Shp2 inhibitors. This document summarizes key performance data, details experimental protocols for validation, and visualizes the relevant biological pathways and workflows.
This compound has been developed to overcome the cell permeability issues of its parent compound, SPI-112, a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2] Upon cellular entry, this compound is hydrolyzed by cellular esterases into the active inhibitor SPI-112.[1] Shp2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the Ras-MAPK and other signaling pathways, making it a compelling target in oncology.[][4]
Performance Comparison of Shp2 Inhibitors
The inhibitory activity of this compound, through its active form SPI-112, is compared with other notable Shp2 inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) from both biochemical and cell-based assays.
| Compound | Target | Biochemical IC50 | Cell-Based IC50 | Cell Line(s) | Reference(s) |
| SPI-112 | Shp2 | 1.0 µM | - | - | |
| PTP1B | 14.5 µM | - | - | ||
| General PTPs | 18.3 µM | - | - | ||
| This compound | Shp2 | > 100 µM (inactive prodrug) | Varies by cell line | TF-1, others | |
| SHP099 | Shp2 (WT) | 0.071 µM (71 nM) | ~0.25 µM (pERK inhibition) | KYSE520, MDA-MB-468 | |
| Shp2 (mutants) | 0.416 - 2.896 µM | 0.32 µM (MV4-11), 1.73 µM (TF-1) | MV4-11, TF-1 | ||
| TNO155 | Shp2 (WT) | 0.011 µM (11 nM) | 0.100 µM (proliferation) | KYSE520 | |
| 0.008 µM (pERK inhibition) | KYSE520 | ||||
| RMC-4550 | Shp2 (WT) | 0.00155 µM (1.55 nM) | 0.039 µM (39 nM) (pERK inhibition) | PC9 | |
| NSC-117199 | Shp2 | Lead compound for SPI-112 | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the inhibitory effects of this compound and its alternatives.
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to assess the effect of Shp2 inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KYSE520, MV4-11)
-
Complete culture medium
-
Opaque-walled 96-well plates
-
Shp2 inhibitor (this compound or alternatives)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the Shp2 inhibitor in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours to 7 days).
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Phospho-ERK (pERK) Inhibition
This protocol is used to determine the effect of Shp2 inhibitors on the phosphorylation of ERK1/2, a key downstream effector in the Ras-MAPK pathway.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Growth factor (e.g., EGF)
-
Shp2 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the Shp2 inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: a. Strip the membrane using a stripping buffer. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of pERK to total ERK to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the Shp2 signaling pathway and the experimental workflows described above.
Caption: Shp2 signaling pathway and point of inhibition by SPI-112.
Caption: Experimental workflows for validating Shp2 inhibitor efficacy.
References
head-to-head comparison of SPI-112Me and SPI-112
A Comprehensive Guide for Researchers in Drug Development
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase Shp2 (PTPN11) has emerged as a critical node in oncogenic signaling pathways. Its inhibition presents a promising strategy for the treatment of various malignancies. This guide provides a detailed head-to-head comparison of two related Shp2 inhibitors: SPI-112 and its methyl ester prodrug, SPI-112Me. This analysis is supported by available experimental data to inform researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Prodrug Approach
SPI-112 is a potent and selective inhibitor of Shp2.[1] However, its therapeutic potential is limited by poor cell permeability, a common challenge for many potent inhibitors.[2][3] To address this, this compound was developed as a cell-permeable prodrug. The addition of a methyl ester group is designed to mask the polar carboxylic acid of SPI-112, enhancing its ability to cross the cell membrane. Once inside the cell, it is hypothesized that intracellular esterases cleave the methyl ester, releasing the active inhibitor, SPI-112.[2]
Biochemical and Cellular Activity: A Tale of Two Potencies
The core difference between SPI-112 and this compound lies in their activity in different experimental settings. In cell-free biochemical assays, SPI-112 is a potent inhibitor of Shp2, whereas this compound is largely inactive.[4] This is expected, as this compound requires intracellular conversion to its active form. Conversely, in cell-based assays, this compound demonstrates significant activity by inhibiting Shp2-mediated signaling and cellular processes, while SPI-112 shows little to no effect due to its inability to enter the cells.
Table 1: Comparison of In Vitro and Cellular Activity
| Parameter | SPI-112 | This compound | Reference(s) |
| Shp2 PTP Inhibition (IC50, cell-free) | 1.0 µM | > 100 µM | |
| Cellular Shp2 PTP Activity Inhibition | Ineffective | Effective (77% reduction at 20 µM in EGF-stimulated cells) | |
| EGF-Stimulated Erk1/2 Activation | No significant effect | Inhibits (observed at 10 µM) | |
| Cell Migration Inhibition | Not reported | Effective | |
| Shp2E76K-Dependent Cell Survival | Not effective | Inhibits |
Selectivity Profile of the Active Compound, SPI-112
The selectivity of an inhibitor is a crucial factor in minimizing off-target effects. SPI-112 has been shown to be selective for Shp2 over other protein tyrosine phosphatases.
Table 2: Selectivity of SPI-112 Against Other Phosphatases
| Phosphatase | IC50 | Fold Selectivity vs. Shp2 | Reference(s) |
| Shp2 | 1.0 µM | - | |
| Shp1 | 18.3 µM | ~18-fold | |
| PTP1B | 14.5 µM | ~14.5-fold |
Note: The selectivity data is for SPI-112, the active form. It is presumed that this compound does not directly inhibit these phosphatases in a cell-free context.
Mechanism of Action and Signaling Pathway
SPI-112 acts as a competitive inhibitor of Shp2, suggesting it binds to the catalytic site of the enzyme. Shp2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs). Upon growth factor stimulation (e.g., EGF), Shp2 is recruited to activated receptors or scaffolding proteins like Gab1, leading to the activation of the Ras-MAPK (Erk1/2) pathway, which promotes cell proliferation, survival, and migration. By inhibiting Shp2, SPI-112 (and by extension, this compound in a cellular context) blocks these downstream signals. Furthermore, this compound has been shown to enhance interferon-γ (IFN-γ)-stimulated STAT1 tyrosine phosphorylation, suggesting a role in modulating immune signaling pathways.
Caption: Prodrug activation and Shp2 inhibition pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize SPI-112 and this compound.
In Vitro Shp2 Phosphatase Activity Assay
This assay measures the direct inhibitory effect of a compound on Shp2's enzymatic activity. A common method is the malachite green assay, which quantifies the release of free phosphate from a phosphopeptide substrate.
-
Principle: Active Shp2 dephosphorylates a synthetic phosphopeptide substrate. The resulting free phosphate is detected by a malachite green reagent, which forms a colored complex that can be measured spectrophotometrically.
-
Procedure Outline:
-
Recombinant Shp2 enzyme is incubated with the test compound (e.g., SPI-112) in an appropriate assay buffer.
-
A phosphopeptide substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and malachite green solution is added.
-
The absorbance is measured at ~620 nm.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Shp2 Activity Assay
This assay assesses the ability of a compound to inhibit Shp2 activity within a cellular context.
-
Principle: Cells are stimulated to activate Shp2. The cells are then lysed, and Shp2 is immunoprecipitated. The phosphatase activity of the immunoprecipitated Shp2 is then measured using an in vitro phosphatase assay as described above.
-
Procedure Outline:
-
Cells (e.g., MDA-MB-468) are pre-treated with the test compound (e.g., this compound).
-
Cells are stimulated with a growth factor like EGF to activate Shp2.
-
Cells are lysed, and the lysate is clarified by centrifugation.
-
Shp2 is immunoprecipitated from the lysate using an anti-Shp2 antibody conjugated to beads.
-
The immunoprecipitated Shp2 is then subjected to an in vitro phosphatase activity assay.
-
Western Blot for Erk1/2 Phosphorylation
This assay is used to determine the effect of the inhibitor on the downstream Ras-MAPK signaling pathway.
-
Principle: The activation of Erk1/2 involves its dual phosphorylation. Western blotting with a phospho-specific antibody allows for the detection of the activated form of Erk1/2.
-
Procedure Outline:
-
Cells are treated with the inhibitor and stimulated with a growth factor (e.g., EGF).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The membrane is often stripped and re-probed for total Erk1/2 as a loading control.
-
Caption: General experimental workflow for inhibitor characterization.
Summary and Conclusion
The development of this compound represents a classic prodrug strategy to overcome the pharmacokinetic limitations of a potent parent compound, SPI-112. While SPI-112 demonstrates excellent potency and selectivity against Shp2 in biochemical assays, its poor cell permeability renders it ineffective in cellular models. This compound, on the other hand, is inactive in vitro but effectively inhibits Shp2-mediated signaling and function in cells, strongly supporting its role as a cell-permeable prodrug that is converted to SPI-112 intracellularly.
For researchers in drug development, the choice between these two compounds is clear: SPI-112 serves as a valuable tool for in vitro biochemical and structural studies of Shp2, while this compound is the appropriate compound for investigating the cellular and in vivo consequences of Shp2 inhibition. Future studies providing quantitative data on the cell permeability of both compounds and the intracellular conversion rate of this compound would further solidify this understanding and aid in the development of more effective Shp2-targeted therapies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of SPI-112Me in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the SHP2 inhibitor prodrug, SPI-112Me, against other well-characterized SHP2 inhibitors in xenograft models. While in vivo data for this compound is not publicly available, this document summarizes its cellular activity and presents a comprehensive overview of the anti-tumor efficacy of comparable molecules in preclinical cancer models.
Introduction to this compound and SHP2 Inhibition
This compound is a methyl ester prodrug of SPI-112, a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1] Shp2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS/MAPK pathway, a key driver of cell proliferation and survival in many cancers.[2] By inhibiting Shp2, compounds like SPI-112 aim to block this signaling cascade and thereby inhibit tumor growth. This compound was designed to overcome the poor cell permeability of its parent compound, SPI-112, and has been shown to inhibit Shp2 activity within cancer cells.[1]
In Vitro Activity of this compound
While in vivo xenograft data for this compound is not available in the reviewed literature, its cellular activity has been characterized.
Key In Vitro Findings for this compound:
-
Mechanism: this compound is hydrolyzed within cells to the active Shp2 inhibitor, SPI-112.[1]
-
Cellular Potency: In MDA-MB-468 breast cancer cells, 20 µM of this compound significantly reduced EGF-stimulated Shp2 PTP activity by 77%.[1]
-
Functional Effects: Treatment with this compound inhibited EGF-stimulated cell migration in MDA-MB-468 cells.
Comparative Efficacy of Other SHP2 Inhibitors in Xenograft Models
To provide a context for the potential in vivo efficacy of this compound, this section details the performance of other prominent SHP2 inhibitors in various xenograft models. The following table summarizes the tumor growth inhibition (TGI) data for TNO155, RMC-4630, and SHP099.
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| TNO155 | Neuroblastoma | Kelly (subcutaneous) | 20 mg/kg, twice daily | Delayed tumor growth | Not specified |
| TNO155 | Neuroblastoma | SH-SY5Y (subcutaneous) | Not specified | Reduced tumor growth | Not specified |
| RMC-4630 | Multiple Myeloma | RPMI-8226 (subcutaneous) | 30 mg/kg, daily | Reduced tumor size, growth, and weight | Not specified |
| SHP099 | Esophageal Squamous Cell Carcinoma | KYSE520 (subcutaneous) | 100 mg/kg, daily | Marked tumor growth inhibition | Not specified |
| SHP099 | Acute Myeloid Leukemia | Orthotopic primary tumor | 75 mg/kg, daily | Near-complete eradication of circulating leukemic cells | Not specified |
| SHP099 | Melanoma | B16F10 (syngeneic) | 75 mg/kg or 100 mg/kg | Reduced tumor growth | Not specified |
| SHP099 | Colon Cancer | CT-26 (syngeneic) | Not specified | Significantly decreased tumor volume and weight | Not specified |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Experimental Protocols
The following are generalized experimental protocols for xenograft studies based on the reviewed literature for SHP2 inhibitors. Specific details may vary between studies.
1. Cell Lines and Culture:
-
Human cancer cell lines (e.g., KYSE520, RPMI-8226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Xenograft Implantation:
-
Animals: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor cells.
-
Implantation: A specific number of cancer cells (e.g., 5 x 10^6) suspended in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is often calculated using the formula: (Length x Width^2) / 2.
3. Treatment:
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The SHP2 inhibitor or vehicle control is administered to the mice according to the specified dosing regimen (e.g., daily oral gavage).
-
Monitoring: Animal body weight and general health are monitored regularly throughout the study.
4. Endpoint and Analysis:
-
Study Termination: The study is terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Tumor Excision: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. Further analyses, such as immunohistochemistry or western blotting, may be performed on the tumor tissue to evaluate target engagement and downstream signaling effects.
Conclusion
While direct in vivo efficacy data for this compound in xenograft models is not currently available in the public domain, its demonstrated cellular activity as a prodrug for the SHP2 inhibitor SPI-112 suggests potential for anti-tumor effects. The significant tumor growth inhibition observed with other SHP2 inhibitors like TNO155, RMC-4630, and SHP099 in a variety of preclinical xenograft models highlights the therapeutic potential of targeting the SHP2 pathway. Further preclinical studies investigating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound are warranted to fully assess its therapeutic potential in oncology.
References
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity profile of SPI-112Me, a potent, cell-permeable prodrug of the Shp2 inhibitor SPI-112. This analysis focuses on its interaction with the closely related protein tyrosine phosphatases (PTPs), Shp1 and PTP1B, and is supported by quantitative data and detailed experimental protocols.
This compound is designed to overcome the cell permeability issues of its active form, SPI-112, by masking a negatively charged carboxyl group with a methyl ester.[1] Once inside the cell, cellular esterases are predicted to hydrolyze the methyl ester, releasing the active inhibitor SPI-112.[1][2] The primary target of SPI-112 is the non-receptor protein tyrosine phosphatase Shp2 (PTPN11), a key signaling node in various cellular processes, including cell growth, differentiation, and migration.[1][2] Dysregulation of Shp2 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This guide examines the selectivity of SPI-112 for Shp2 over other structurally and functionally similar phosphatases.
Comparative Inhibition of Related Phosphatases
The inhibitory activity of SPI-112, the active form of this compound, was assessed against its primary target, Shp2, and two closely related protein tyrosine phosphatases: Shp1 and PTP1B. The results demonstrate a notable selectivity of SPI-112 for Shp2.
| Protein Target | IC50 (µM) | Fold Selectivity vs. Shp2 | Ki (µM) |
| Shp2 | 1.0 | 1x | 0.8 |
| Shp1 | 18.3 | 18.3x | Not Reported |
| PTP1B | 14.5 | 14.5x | Not Reported |
As shown in the table, SPI-112 is significantly more potent against Shp2, with an IC50 value of 1.0 µM. In comparison, the IC50 values for Shp1 and PTP1B are 18.3 µM and 14.5 µM, respectively, indicating that SPI-112 is approximately 18-fold and 15-fold more selective for Shp2 over Shp1 and PTP1B. The competitive nature of this inhibition is further supported by a reported Ki value of 0.8 µM for Shp2.
Shp2 Signaling Pathway and Inhibition by SPI-112
Shp2 plays a crucial role in mediating signaling downstream of various receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for adaptor proteins like Grb2, which in turn recruits Shp2. Activated Shp2 then dephosphorylates specific substrates, leading to the activation of downstream signaling cascades such as the Ras-MAPK pathway, which is critical for cell proliferation and survival. SPI-112, by competitively binding to the catalytic site of Shp2, prevents the dephosphorylation of its substrates, thereby inhibiting the propagation of these downstream signals.
Caption: Shp2 signaling pathway and the inhibitory action of SPI-112.
Experimental Protocols
The cross-reactivity of SPI-112 was determined using an in vitro protein tyrosine phosphatase (PTP) activity assay. The following protocol is a generalized representation based on the methodology described in the literature for determining the IC50 values of SPI-112.
Objective: To determine the concentration of SPI-112 required to inhibit 50% of the enzymatic activity (IC50) of Shp2, Shp1, and PTP1B.
Materials:
-
Recombinant human PTP enzymes (Shp2, Shp1, PTP1B)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
SPI-112 (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of SPI-112 in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PTP enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
Assay Reaction: a. To each well of a 96-well microplate, add the diluted SPI-112 or vehicle control (DMSO in assay buffer). b. Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate (DiFMUP) to each well.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for DiFMUP) over time using a microplate reader.
-
Data Analysis: a. Calculate the rate of the enzymatic reaction for each concentration of SPI-112. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the SPI-112 concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the in vitro PTP activity assay.
This comprehensive guide provides researchers with the necessary data and methodologies to understand and evaluate the cross-reactivity profile of this compound. The demonstrated selectivity of its active form, SPI-112, for Shp2 over Shp1 and PTP1B underscores its potential as a targeted therapeutic agent.
References
Independent Validation of SPI-112Me Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Src homology 2 domain-containing phosphatase 2 (SHP2) inhibitor prodrug, SPI-112Me. This document summarizes its activity, compares it with other notable SHP2 inhibitors, and provides detailed experimental protocols for key assays. All quantitative data is presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Executive Summary
This compound is a cell-permeable prodrug designed to deliver the competitive SHP2 inhibitor, SPI-112. Research has demonstrated its ability to inhibit SHP2 activity within cells, consequently affecting downstream signaling pathways and cellular processes. However, it is crucial to note that detailed independent validation of this compound's activity in peer-reviewed literature is limited. The majority of the data presented herein originates from a single primary study. In contrast, several allosteric SHP2 inhibitors, such as SHP099, TNO155, and RMC-4630, have undergone more extensive preclinical and clinical evaluation, providing a broader context for comparison. This guide aims to present the available data objectively to aid in the evaluation of this compound as a research tool.
Comparison of this compound with Alternative SHP2 Inhibitors
The following tables summarize the available quantitative data for this compound and other well-characterized SHP2 inhibitors.
Table 1: In Vitro Inhibitory Activity against SHP2
| Compound | Type | Target | IC50 | Ki | Notes |
| SPI-112 (active form of this compound) | Competitive | SHP2 | 1.0 µM[1][2] | 0.8 µM[3] | Interacts with the catalytic site of SHP2.[3] |
| SHP099 | Allosteric | SHP2 | 0.071 µM[4] | - | Stabilizes SHP2 in an auto-inhibited conformation. |
| TNO155 | Allosteric | SHP2 | 0.011 µM | - | A potent, selective, and orally bioavailable inhibitor. |
| RMC-4630 | Allosteric | SHP2 | - | - | Potent and orally bioavailable. |
Table 2: Selectivity Profile of SPI-112
| Compound | Target | IC50 | Fold Selectivity (vs. SHP2) |
| SPI-112 | SHP2 | 1.0 µM | - |
| SHP1 | 18.3 µM | ~18x | |
| PTP1B | 14.5 µM | ~14.5x |
Table 3: Cellular Activity of SHP2 Inhibitors
| Compound | Cell Line | Assay | Effect | Concentration |
| This compound | MDA-MB-468 | EGF-stimulated SHP2 PTP activity | 77% inhibition | 20 µM |
| This compound | MDA-MB-468 | EGF-stimulated Erk1/2 activation | Inhibition | 12.5-25 µM |
| This compound | MDA-MB-468 | EGF-stimulated cell migration | 62% inhibition | 12.5 µM |
| This compound | TF-1/Shp2E76K | Cell viability | 50% decrease | 10 µM |
| SHP099 | KYSE520 | p-ERK inhibition | IC50 ~0.25 µM | - |
| TNO155 | Various cancer cell lines | Apoptosis | Dose-dependent increase in sensitive lines | Varies |
| RMC-4630 | AsPC-1 (Pancreatic Cancer) | Cell proliferation | 13% inhibition (monotherapy) | Not specified |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling cascades initiated by receptor tyrosine kinases (RTKs). Upon ligand binding to an RTK, the receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes, where it becomes activated and dephosphorylates specific substrates, leading to the activation of the Ras-MAPK pathway, which is critical for cell proliferation, differentiation, and survival.
SHP2 activation downstream of RTKs leading to MAPK pathway activation.
Experimental Workflow: SHP2 Inhibition and Downstream Analysis
The following diagram illustrates a typical workflow to assess the activity of a SHP2 inhibitor like this compound.
Workflow for evaluating the cellular effects of a SHP2 inhibitor.
Experimental Protocols
SHP2 Phosphatase Activity Assay
This assay measures the enzymatic activity of SHP2. A common method involves the use of a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant SHP2 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
DiFMUP substrate
-
Test compounds (e.g., SPI-112)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed amount of recombinant SHP2 to each well of the 96-well plate.
-
Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding DiFMUP substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) over time.
-
Calculate the rate of the reaction and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Phospho-ERK (pERK)
This protocol is used to determine the phosphorylation status of ERK, a downstream target of the SHP2-regulated MAPK pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, and a loading control like anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control to normalize the pERK signal.
Transwell Cell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane, a process that can be influenced by SHP2 activity.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium with and without chemoattractant (e.g., serum or a specific growth factor)
-
Cells of interest
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Seed a suspension of cells in serum-free medium into the upper chamber of the Transwell insert.
-
Incubate the plate for a period sufficient for cell migration to occur (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained, migrated cells in several fields of view under a microscope.
-
Compare the number of migrated cells between different treatment groups.
Conclusion
This compound represents a valuable research tool for studying the cellular functions of SHP2 through competitive inhibition. Its cell-permeable nature allows for the investigation of SHP2's role in intact cells, a limitation of its active form, SPI-112. However, the current body of evidence for this compound's activity is primarily based on a single study, highlighting the need for independent validation to solidify its standing as a reliable SHP2 inhibitor. In contrast, allosteric inhibitors like SHP099, TNO155, and RMC-4630 have a more extensive dataset supporting their activity and are at more advanced stages of development. Researchers should consider these factors when selecting a SHP2 inhibitor for their studies. The provided protocols offer a starting point for the experimental validation and comparison of these compounds.
References
- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SHP2 Inhibitors: A Guide for Researchers
A comprehensive review of the current landscape of clinical-stage SHP2 inhibitors reveals a primary focus on the development of potent, orally bioavailable active compounds rather than prodrug formulations. Extensive searches of scientific literature and clinical trial information did not yield sufficient data to conduct a direct comparative analysis of SHP2 inhibitor prodrugs. Therefore, this guide provides a comparative analysis of the leading active SHP2 inhibitors currently in clinical development: TNO-155 (Batoprotafib), RMC-4630, and JAB-3312 (Sitneprotafib).
This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the performance of these key SHP2 inhibitors, supported by available preclinical and clinical data.
SHP2 Signaling Pathway
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways, which are central to cell proliferation, survival, and differentiation.[1][2][3][4][5] SHP2 is also involved in the PD-1/PD-L1 immune checkpoint pathway, making it an attractive target for cancer therapy.
Comparative Performance of Clinical-Stage SHP2 Inhibitors
The following table summarizes the available data for TNO-155, RMC-4630, and JAB-3312. These allosteric inhibitors function by stabilizing SHP2 in its inactive conformation.
| Parameter | TNO-155 (Batoprotafib) | RMC-4630 | JAB-3312 (Sitneprotafib) |
| Developer | Novartis | Revolution Medicines / Sanofi | Jacobio Pharma |
| Mechanism of Action | Allosteric Inhibitor | Allosteric Inhibitor | Allosteric Inhibitor |
| In Vitro Potency (IC50) | 11 nM (enzymatic) | Homologue RMC-4550: 0.583 nM (enzymatic) | 1.9 nM (enzymatic) |
| Cellular Potency (p-ERK IC50) | 8 nM (KYSE520 cells) | Not explicitly reported for RMC-4630 | 0.23 nM (KYSE-520 cells) |
| Oral Bioavailability | Mouse: 78%, Rat: 100%, Dog: >100%, Monkey: 60% | Orally bioavailable small molecule | Favorable pharmacokinetic profiles reported |
| Highest Clinical Phase | Phase 2 | Phase 2 | Phase 3 (in combination with glecirasib) |
| Key Clinical Findings | Favorable pharmacokinetics and evidence of SHP2 inhibition at well-tolerated doses. As a single agent, limited activity was observed, with stable disease being the best response in a Phase 1 trial. Being evaluated in combination with KRAS G12C inhibitors (e.g., MRTX849, adagrasib) and other targeted agents. | Preliminary signs of clinical activity in NSCLC with KRAS mutations. Being evaluated as monotherapy and in combination with agents like the MEK inhibitor cobimetinib and the PD-1 inhibitor pembrolizumab. | Potent in vitro and in vivo activity. In combination with KRAS G12C inhibitor glecirasib in first-line NSCLC, showed an ORR of 65.5% and DCR of 100% in a Phase 1/2a study. |
| Orphan Drug Designation (FDA) | Not reported | Not reported | Esophageal cancer (including esophageal squamous cell carcinoma) |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of SHP2 inhibitors. Below are generalized methodologies for key experiments.
SHP2 Enzymatic Assay
Objective: To determine the direct inhibitory activity of a compound on SHP2 phosphatase activity.
Workflow:
Methodology:
-
Recombinant human SHP2 protein is incubated with varying concentrations of the test inhibitor in an assay buffer.
-
A synthetic phosphopeptide substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product (e.g., fluorescent DiFMU) is measured using a plate reader.
-
The concentration of the inhibitor that causes 50% inhibition of SHP2 activity (IC50) is calculated from the dose-response curve.
Cellular p-ERK Inhibition Assay
Objective: To assess the ability of a compound to inhibit SHP2-mediated signaling in a cellular context.
Methodology:
-
Select a cancer cell line with known dependence on SHP2 signaling (e.g., KYSE-520, which has an RTK fusion that activates the pathway).
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the SHP2 inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells to extract proteins.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western Blot, ELISA, or Meso Scale Discovery (MSD) assays.
-
The p-ERK signal is normalized to the total ERK signal.
-
The IC50 value for p-ERK inhibition is determined by plotting the normalized p-ERK levels against the inhibitor concentration.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the SHP2 inhibitor in a living organism.
Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry strategies for the development of protein tyrosine phosphatase SHP2 inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SPI-112Me: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like SPI-112Me is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of this compound, a prodrug of the SHP2 phosphatase inhibitor, SPI-112. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance.
Key Hazard and Precautionary Data:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects. | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of hazardous investigational drugs in a laboratory setting.[2][3][4] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Container Selection and Labeling
-
Select a compatible, leak-proof waste container. The original container or a designated hazardous waste container is appropriate.
-
Affix a "HAZARDOUS WASTE" label to the container.
-
On the label, clearly identify the contents as "this compound" and include the full chemical name. Avoid abbreviations.
-
Include the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number.
Step 2: Waste Accumulation and Storage
-
Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA). The SAA should be at or near the point of waste generation.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
Step 3: Arranging for Disposal
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Complete any required waste disposal request forms accurately and completely.
-
EHS will arrange for the transport of the waste to an approved hazardous waste disposal facility, typically for incineration in compliance with EPA regulations.
Step 4: Spill Management
-
In the event of a spill, prevent further leakage or spillage.
-
Keep the material away from drains and water courses.
-
Absorb the spill with a liquid-binding material such as diatomite or universal binders.
-
Collect the contaminated absorbent material into a designated hazardous waste container and dispose of it following the procedures outlined above.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
Visualizing Key Processes
To further aid in understanding the context of this compound's use and disposal, the following diagrams illustrate a relevant biological pathway and a typical experimental workflow.
Caption: Simplified SHP2 signaling pathway and the inhibitory action of SPI-112.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling SPI-112Me
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling the research chemical SPI-112Me. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Engineering Controls
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. As a precaution, it should be handled with care to avoid dust formation and aerosolization.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area[2].
-
A certified chemical fume hood is recommended for all weighing and solution preparation activities to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the laboratory[2].
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent skin and eye contact, and inhalation.
1. Eye and Face Protection:
-
Chemical safety goggles with side shields are mandatory to protect against splashes and dust particles[2].
-
A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or spill cleanup.
2. Skin and Body Protection:
-
Gloves: Due to the lack of specific permeation data for this compound, selection of appropriate gloves should be based on protection against a broad range of chemicals. Nitrile gloves are a common choice for handling chemical powders. Double gloving is recommended to reduce the risk of exposure from a single glove failure.
-
Impervious Clothing: A laboratory coat is required. For procedures with a higher risk of contamination, chemically resistant coveralls are recommended.
3. Respiratory Protection:
-
When handling this compound as a powder outside of a chemical fume hood, or if there is a risk of aerosolization, a suitable respirator is required. A NIOSH-approved air-purifying respirator with a P100 particulate filter is recommended.
Quantitative Data for PPE Selection
The following table provides general guidance on the selection of chemical-resistant gloves. It is crucial to note that breakthrough times can vary based on glove thickness, manufacturer, and the specific formulation of the chemical. Always inspect gloves for any signs of degradation before and during use.
| Glove Material | Breakthrough Time (Estimated) | Recommendation Rating |
| Nitrile | > 480 minutes | Excellent |
| Neoprene | > 480 minutes | Excellent |
| Butyl Rubber | > 480 minutes | Excellent |
| Latex | Variable | Good (potential for allergies) |
| PVC | Variable | Fair |
This data is based on general chemical resistance charts for similar compounds and should be used as a guideline. Always consult the glove manufacturer's specific chemical resistance data.
Experimental Workflow for Safe Handling of this compound
This workflow outlines the procedural steps for safely handling this compound powder to prepare a stock solution.
Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, and any materials grossly contaminated (e.g., spill cleanup materials), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.
Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
